16,17-Dihydroheronamide C
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C29H41NO3 |
|---|---|
Molecular Weight |
451.6 g/mol |
IUPAC Name |
(3E,5E,7E,9S,10R,11Z,13E,15E,20S)-9,10-dihydroxy-7,15-dimethyl-20-[(2E,4E)-octa-2,4-dienyl]-1-azacycloicosa-3,5,7,11,13,15-hexaen-2-one |
InChI |
InChI=1S/C29H41NO3/c1-4-5-6-7-8-9-19-26-20-13-10-16-24(2)17-11-14-21-27(31)28(32)23-25(3)18-12-15-22-29(33)30-26/h6-9,11-12,14-18,21-23,26-28,31-32H,4-5,10,13,19-20H2,1-3H3,(H,30,33)/b7-6+,9-8+,17-11+,18-12+,21-14-,22-15+,24-16+,25-23+/t26-,27-,28+/m1/s1 |
InChI Key |
SAMBOMHOYJPACQ-IXCISVSSSA-N |
Isomeric SMILES |
CCC/C=C/C=C/C[C@@H]1CCC/C=C(/C=C/C=C\[C@H]([C@H](/C=C(/C=C/C=C/C(=O)N1)\C)O)O)\C |
Canonical SMILES |
CCCC=CC=CCC1CCCC=C(C=CC=CC(C(C=C(C=CC=CC(=O)N1)C)O)O)C |
Origin of Product |
United States |
Foundational & Exploratory
Probing the Bioactivity of Heronamide C: A Technical Guide to the Structure Elucidation of 16,17-Dihydroheronamide C
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the structure elucidation of 16,17-Dihydroheronamide C, a synthetic analog of the natural product Heronamide C. This molecule was strategically designed as a probe to investigate the mode of action of Heronamide C, a polyene macrolactam with notable biological activities. The elucidation of its structure is presented here through the lens of its chemical synthesis and spectroscopic confirmation.
Introduction
Heronamide C is a 20-membered polyene macrolactam that exhibits significant antifungal activity.[1] Its mode of action is believed to involve targeting membrane phospholipids that possess saturated hydrocarbon chains.[1] However, the inherent reactivity of the polyene system in Heronamide C, including its susceptibility to [6π+6π] cycloaddition and epoxidation, complicates detailed biological studies.[2] To overcome these challenges, this compound was designed and synthesized.[2] This analog lacks the C16-C17 double bond, which is involved in the degradation pathways of Heronamide C, while aiming to retain a similar three-dimensional conformation and biological activity profile.[2] This guide details the synthetic route and the analytical methods used to confirm the structure of this important molecular probe.
Synthetic Strategy and Confirmation of Structure
The structure of this compound was confirmed through a multi-step total synthesis. The synthetic strategy provides the most definitive evidence for its atomic connectivity and stereochemistry. The synthesis was designed to be highly modular, allowing for the potential creation of other analogs for structure-activity relationship (SAR) studies.[2][3]
The overall synthetic workflow is depicted below:
Figure 1: Synthetic workflow for this compound.
Experimental Protocols
The synthesis of this compound was accomplished through a convergent approach, involving the preparation of two key fragments followed by their coupling and subsequent macrolactamization.[2]
Synthesis of C14-C27 Fragment (10): A key step in the synthesis of the C14-C27 fragment involved a highly regio- and chemoselective borylcupration/protonation of a dienyne in the presence of a conjugated diene moiety, which yielded the desired triene.[2] This was followed by iodination, Teoc deprotection, and Fmoc protection to afford the C14-C27 unit.[2]
Stille Coupling and Macrolactamization: The C14-C27 fragment (10) was coupled with the C1-C13 fragment (9) using Stille coupling conditions.[2] Subsequent simultaneous deprotection of the Fm and Fmoc groups, followed by macrolactamization and TES deprotection, yielded this compound.[2]
Synthesis of ent-Heronamide C: For comparative biological studies, the enantiomer of Heronamide C (ent-Heronamide C) was also synthesized. This was achieved by coupling the C1-C13 fragment ent-9 with the C14-C27 fragment 12 via Stille coupling.[2] The resulting product was then treated with DBU and HATU for macrolactamization, followed by deprotection of the TES groups with TBAF to yield ent-Heronamide C.[2]
Spectroscopic Data and Structural Confirmation
The definitive structure of the synthesized this compound was confirmed by a combination of spectroscopic techniques. While the provided search results do not contain the full spectroscopic data for this compound, they do reference the data for the related compound ent-Heronamide C, which would have been compared to the natural product's data to confirm its structure.
Table 1: Spectroscopic Data for Key Compounds
| Compound | Technique | Key Observations | Reference |
| ent-Heronamide C | 13C NMR (150 MHz, pyridine-d5) | δ 162.1, 142.9, 140.7, 138.8, 137.2, 134.5, 132.5, 131.7, 131.1, 130.9, 130.6, 130.5, 130.4, 130.3, 129.1, 128.3, 125.3, 124.1, 74.6, 71.3, 49.7, 41.0, 38.4, 34.3, 29.4, 22.1, 13.2, 12.0, 6.6, 6.5, 4.73, 4.68 | [3] |
| ent-Heronamide C | HRMS (ESI) | calcd for C41H68O3NSi2 [M+H]+ 678.4732 found 678.4719 (for the TES-protected precursor) | [3] |
| This compound | Raman Spectroscopy | Showed a characteristic signal at ~1600 cm-1, indicating its potential for Raman imaging experiments. | [2] |
| This compound & ent-Heronamide C | Circular Dichroism (CD) | This compound exhibited a positive Cotton effect, similar to 8-deoxyheronamide C. ent-Heronamide C displayed a nearly symmetrical negative Cotton effect. | [2] |
Biological Activity and Conformational Analysis
The primary motivation for the synthesis of this compound was to create a more stable probe for studying the biological activity of Heronamide C. Biological testing revealed the critical importance of the C16-C17 double bond for the antifungal activity of Heronamide C.[2][3] Furthermore, the differential activity between Heronamide C and its enantiomer suggests chiral recognition by cellular components.[2][3]
Molecular mechanics calculations indicated that the macrocycle conformation of this compound is very similar to that of Heronamide C.[2] This conformational similarity was a key design principle to ensure that the synthetic analog would mimic the natural product's interactions with its biological target.
The proposed interaction of Heronamide C and its analogs with the cell membrane is illustrated below.
Figure 2: Proposed mechanism of action of Heronamide C analogs.
Conclusion
The structure of this compound was unequivocally established through its total synthesis. This synthetic analog has proven to be a valuable tool in probing the biological activity of the Heronamide class of natural products. The detailed synthetic protocols and spectroscopic analyses not only confirm the structure of this molecule but also provide a framework for the design and synthesis of future molecular probes to further elucidate the intricate interactions between natural products and their cellular targets. The findings underscore the importance of the C16-C17 double bond in Heronamide C for its potent antifungal activity.
References
Probing the Antifungal Mechanism of Heronamide C: A Technical Guide to the Design and Synthesis of 16,17-Dihydroheronamide C
For Researchers, Scientists, and Drug Development Professionals
Abstract
Heronamide C is a potent antifungal agent whose mechanism of action is of significant interest to the scientific community. To elucidate its biological activity, 16,17-Dihydroheronamide C was designed and synthesized as a molecular probe. This technical guide provides a comprehensive overview of the discovery (design), total synthesis, and biological evaluation of this compound. The synthesis is characterized by a highly modular strategy, involving the preparation of two key fragments followed by their coupling and macrolactamization. This document details the synthetic pathways, presents key quantitative data in a structured format, and illustrates the experimental workflow and the proposed mechanism of action through detailed diagrams. The findings underscore the critical role of the C16-C17 double bond in the antifungal activity of Heronamide C, as its saturation in this compound leads to a complete loss of function.
Introduction: The Rationale Behind a Synthetic Probe
Heronamide C, a 20-membered polyene macrolactam, has demonstrated significant antifungal properties.[1] Early studies suggested that its mode of action involves interaction with the fungal cell membrane, specifically with lipids containing saturated hydrocarbon chains, leading to a disruption of membrane microdomains.[2] However, the precise molecular interactions and the role of its reactive polyene structure remained to be fully understood.
This compound was strategically designed as a molecular probe to investigate the importance of the C16-C17 double bond within the polyene chain of Heronamide C.[3][4] It was hypothesized that this specific double bond could be crucial for the biological activity, potentially by influencing the molecule's conformation or by participating in chemical reactions within the cell membrane. By synthesizing a version of the molecule where this bond is saturated, researchers could directly test its significance.
A Modular Approach to Total Synthesis
The total synthesis of this compound was achieved through a convergent and highly modular strategy.[3] This approach involves the independent synthesis of two complex fragments, a C1-C13 fragment and a C14-C27 fragment, which are then coupled together, followed by macrolactamization to form the final 20-membered ring.
Synthesis of the C1-C13 Fragment
The synthesis of the C1-C13 fragment (9) commences from L-ribose, a readily available chiral starting material.[3] The synthetic route establishes the required stereocenters and incorporates the functional groups necessary for the subsequent coupling reaction.
Synthesis of the C14-C27 Fragment
The C14-C27 fragment (10) is constructed starting from a chiral enyneamine (11).[3] A key step in this synthesis is a highly regioselective borylcupuration/protonation sequence. The synthesis of this fragment for this compound involves the formation of a triene, which is then iodinated and protected to prepare it for the coupling reaction.[3]
Fragment Coupling and Macrolactamization
The culmination of the synthesis involves a Stille coupling reaction between the C1-C13 vinyl-iodide fragment and the C14-C27 stannane fragment.[3] Following the successful coupling of the two fragments, a series of deprotection steps are carried out, leading to a linear precursor that is then subjected to macrolactamization to furnish the 20-membered macrocycle of this compound.[3]
Experimental Data
The following tables summarize the key quantitative data from the synthesis and biological evaluation of this compound.
| Table 1: Key Reaction Yields in the Synthesis of this compound | |
| Reaction Step | Yield (%) |
| Synthesis of triene (25) from dienyne (24) | 86 |
| Iodination, Teoc deprotection, and Fmoc protection of triene to yield C14-C27 unit (10) | 35 (over 3 steps) |
| Stille coupling, deprotection, macrolactamization, and TES deprotection | 18 (over 4 steps) |
| Table 2: Antifungal Activity of Heronamide Analogs | |
| Compound | Antifungal Activity (Growth Inhibition) |
| Heronamide C | Active |
| This compound | Inactive |
Experimental Workflow and Synthetic Strategy
The following diagrams illustrate the logical flow of the synthesis and the proposed mechanism of action.
References
An In-depth Technical Guide to 16,17-Dihydroheronamide C: A Heronamide C Analog for Elucidating Antifungal Mechanisms
For Researchers, Scientists, and Drug Development Professionals
Abstract
Heronamide C, a polyketide macrolactam, has demonstrated significant antifungal properties, primarily through its interaction with and disruption of fungal cell membranes. To further investigate its precise mechanism of action, the stabilized analog, 16,17-Dihydroheronamide C, was designed and synthesized. This strategic modification, the saturation of the C16-C17 double bond, eliminates the potential for certain photochemical reactions and metabolic epoxidation, thereby creating a more stable molecular probe. This technical guide provides a comprehensive overview of this compound, including a comparative analysis of its antifungal activity against Heronamide C, detailed synthetic protocols, and an exploration of the proposed mechanism of action of the parent compound.
Introduction: The Rationale for a Stabilized Heronamide C Analog
Heronamide C is a 20-membered polyene macrolactam originally isolated from a marine-derived Streptomyces sp.[1] It exhibits notable antifungal activity and a unique, reversible effect on mammalian cell morphology.[1][2] The biological activity of Heronamide C is intrinsically linked to its ability to interact with the saturated hydrocarbon chains of lipids within the cell membrane, leading to membrane perturbation.[3] However, the polyene structure of Heronamide C, particularly the C16-C17 double bond, makes it susceptible to degradation and photochemical reactions, such as [6π+6π] cycloaddition.[3] This inherent instability complicates the detailed study of its mode of action.
To address this, this compound was designed as a stabilized analog. The selective saturation of the C16-C17 olefin prevents the aforementioned cycloaddition and potential epoxidation, which is the initial step in the formation of the inactive Heronamide A.[3] Molecular mechanics calculations and molecular dynamics simulations have shown that the conformation of the macrocycle in this compound is very similar to that of Heronamide C, and it behaves similarly within a lipid bilayer.[3] This makes it an ideal negative control and probe for dissecting the specific contributions of the C16-C17 double bond to the biological activity of Heronamide C.
Comparative Antifungal Activity
The saturation of the C16-C17 double bond in this compound has a profound impact on its antifungal efficacy. The following table summarizes the Minimum Inhibitory Concentration (MIC) values of this compound and other relevant Heronamide C analogs against the fission yeast Schizosaccharomyces pombe.
| Compound | Target Organism | MIC (μM) |
| Heronamide C | Schizosaccharomyces pombe | 0.125 |
| 8-deoxyheronamide C | Schizosaccharomyces pombe | 5.9 |
| This compound | Schizosaccharomyces pombe | >50 |
| ent-Heronamide C | Schizosaccharomyces pombe | 2.0 |
Data sourced from Kanoh et al., 2021.
The data clearly demonstrates that the antifungal activity of this compound is significantly attenuated, with an MIC value greater than 50 μM against S. pombe. This is in stark contrast to Heronamide C, which exhibits potent activity with an MIC of 0.125 μM. This finding underscores the critical importance of the C16-C17 double bond for the potent antifungal effect of Heronamide C.[4]
Proposed Mechanism of Action of Heronamide C
The primary target of Heronamide C is the fungal cell membrane. Its mechanism of action is thought to involve the following steps:
-
Membrane Intercalation: Heronamide C inserts into the lipid bilayer of the fungal cell membrane.
-
Interaction with Saturated Lipids: It specifically interacts with phospholipids that possess saturated hydrocarbon chains.[3]
-
Membrane Perturbation: This interaction disrupts the normal structure and fluidity of the cell membrane.
-
Downstream Effects: The compromised membrane integrity leads to a cascade of events, including altered cell morphology and ultimately, inhibition of cell growth.[3]
The saturation of the C16-C17 double bond in this compound likely hinders a key aspect of this interaction, leading to its dramatically reduced antifungal activity.
Synthesis of this compound
The synthesis of this compound is a multi-step process that utilizes a modular strategy.[3][5] A key step involves the Stille coupling of a C1-C13 fragment with a C14-C27 fragment.[5]
Detailed Experimental Protocol for Synthesis
The synthesis of this compound was carried out as described by Kanoh et al. (2021).[3][5] The key steps are summarized below:
-
Preparation of Fragments: The C1-C13 fragment is synthesized from L-ribose, and the C14-C27 fragment is prepared from a chiral enyneamine.
-
Stille Coupling: The C1-C13 fragment (vinyl stannane) and the C14-C27 fragment (vinyl iodide) are coupled using a palladium catalyst.
-
Deprotection and Macrolactamization: The protecting groups (Fm and Fmoc) are removed simultaneously, followed by macrolactamization to form the 20-membered ring.
-
Final Deprotection: The remaining triethylsilyl (TES) protecting groups are removed to yield the final product, this compound.
For complete, step-by-step synthetic procedures, please refer to the supporting information of Kanoh et al., J. Org. Chem. 2021, 86 (23), 16249–16258.
Experimental Protocols: Antifungal Susceptibility Testing
The antifungal activity of this compound and its analogs was determined using a broth microdilution method.
Broth Microdilution Assay Protocol
-
Inoculum Preparation: A suspension of the fungal test organism (e.g., Schizosaccharomyces pombe) is prepared and adjusted to a standardized concentration.
-
Serial Dilution: The test compounds are serially diluted in a 96-well microtiter plate containing an appropriate growth medium (e.g., YES medium for S. pombe).
-
Inoculation: The standardized fungal suspension is added to each well of the microtiter plate.
-
Incubation: The plates are incubated at an optimal temperature for fungal growth (e.g., 27°C for S. pombe) for a specified period (e.g., 48 hours).
-
MIC Determination: The Minimum Inhibitory Concentration (MIC) is determined as the lowest concentration of the compound that causes a significant inhibition of fungal growth (typically ≥50% or ≥80%) compared to a drug-free control.
Conclusion
This compound serves as an invaluable tool for probing the intricate mechanism of action of Heronamide C. The dramatic reduction in its antifungal activity upon saturation of the C16-C17 double bond unequivocally highlights the critical role of this specific structural feature in the potent membrane-disrupting effects of the parent compound. The use of this stabilized analog in further biophysical and cell-based assays will continue to shed light on the precise molecular interactions that govern the antifungal properties of the heronamide class of natural products, paving the way for the rational design of novel antifungal agents.
References
The Critical Role of the C16-C17 Double Bond in the Antifungal Activity of Heronamide C: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Heronamide C, a polyketide macrolactam, has demonstrated significant antifungal properties, primarily through its interaction with and disruption of the fungal cell membrane. Structure-activity relationship studies have pinpointed the C16-C17 double bond as a critical structural feature for its biological activity. This technical guide provides an in-depth analysis of the role of this specific double bond, summarizing key quantitative data, detailing experimental protocols, and visualizing the proposed mechanism of action and related cellular pathways. The saturation of the C16-C17 double bond, as seen in the analog 16,17-dihydroheronamide C, leads to a dramatic reduction in antifungal potency, underscoring its importance for the compound's therapeutic potential.
Introduction
Heronamide C is a 20-membered polyene macrolactam produced by marine-derived Streptomyces species.[1] Its mode of action is attributed to its ability to interact with the lipid bilayer of fungal cell membranes, leading to altered membrane structure and function.[2] Specifically, heronamides are thought to target and perturb membrane microdomains, often referred to as lipid rafts, which are rich in ergosterol and sphingolipids in fungi.[2][3] This interaction is believed to cause changes in cell morphology and ultimately inhibit fungal growth.[4]
To elucidate the specific structural requirements for this activity, researchers have synthesized and evaluated various analogs of Heronamide C. Among the most informative of these is this compound, an analog in which the C16-C17 double bond has been saturated.[4] Comparative studies between Heronamide C and this dihydro-derivative have provided conclusive evidence for the indispensable role of this double bond in the molecule's antifungal efficacy.
Quantitative Analysis of Antifungal Activity
| Compound | Fission Yeast Strain | Activity Metric | Value | Reference |
| 8-deoxyheronamide C | erg2Δ | MIC | 5.9 µM | [4] |
| This compound | erg2Δ | MIC | >46 µM | [4] |
| ent-Heronamide C | Wild-type | IC50 | 0.26 µM | [4] |
| Heronamide C (natural) | Wild-type | IC50 | 0.026 µM | [4] |
MIC: Minimum Inhibitory Concentration. IC50: Half-maximal Inhibitory Concentration. The data for the dihydro analog in the erg2Δ mutant highlights a greater than 7.8-fold decrease in potency.
Experimental Protocols
The following sections detail the methodologies employed in the synthesis of this compound and the subsequent antifungal susceptibility testing.
Synthesis of this compound
The synthesis of this compound is a multi-step process that involves the preparation of two key fragments, followed by their coupling and subsequent macrolactamization. A representative workflow is outlined below.
A detailed protocol involves the Stille coupling of the C1-C13 and C14-C27 fragments, followed by deprotection of the Fm and Fmoc groups, macrolactamization, and a final TES deprotection to yield the target compound.[4]
Antifungal Susceptibility Testing: Broth Microdilution Method
Antifungal activity is quantified using a modified broth microdilution method based on the Clinical and Laboratory Standards Institute (CLSI) M27-A3 guidelines.[6]
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. chemrxiv.org [chemrxiv.org]
- 3. C2-Phytoceramide Perturbs Lipid Rafts and Cell Integrity in Saccharomyces cerevisiae in a Sterol-Dependent Manner - PMC [pmc.ncbi.nlm.nih.gov]
- 4. 16,17-Dihydrorifamycin S | 51874-02-3 | Benchchem [benchchem.com]
- 5. preprints.org [preprints.org]
- 6. Broth Microdilution In Vitro Screening: An Easy and Fast Method to Detect New Antifungal Compounds - PMC [pmc.ncbi.nlm.nih.gov]
physicochemical properties of 16,17-Dihydroheronamide C
An In-Depth Technical Guide to the Physicochemical Properties of 16,17-Dihydroheronamide C
For Researchers, Scientists, and Drug Development Professionals
Abstract
This compound is a synthetically derived polyene macrolactam designed as a molecular probe to elucidate the mode of action of its natural counterpart, heronamide C.[1][2] Possessing antifungal activity, this compound serves as a valuable tool in the study of membrane-active agents.[1] This technical guide provides a comprehensive overview of the known , details established experimental protocols for the determination of key physicochemical parameters, and presents visualizations of its design rationale and synthetic workflow.
Physicochemical Properties
| Property | Value | Source |
| Molecular Formula | C29H41NO3 | [1] |
| Molecular Weight | 451.64 g/mol | [1] |
| CAS Number | 2698333-36-5 | [1] |
| Melting Point | Not available | |
| Boiling Point | Not available | |
| Solubility | Not available | |
| pKa | Not available |
Experimental Protocols for Physicochemical Property Determination
While specific experimental data for this compound is limited, the following are detailed methodologies for determining key physicochemical properties of novel organic compounds.
Determination of Melting Point
The melting point of a solid is a critical indicator of its purity. A sharp melting range typically signifies a pure compound.
Methodology: Capillary Method
-
Sample Preparation: A small amount of the dry, powdered this compound is loaded into a capillary tube, which is sealed at one end. The sample is compacted by tapping the tube.
-
Apparatus: A melting point apparatus, such as a Mel-Temp or a Thiele tube, is utilized.
-
Procedure:
-
The capillary tube is placed in the heating block of the apparatus.
-
The sample is heated at a steady and slow rate, typically 1-2 °C per minute, to ensure thermal equilibrium.
-
The temperature at which the first droplet of liquid appears (onset of melting) and the temperature at which the entire solid phase turns into a liquid (completion of melting) are recorded. This range constitutes the melting point.
-
-
Purity Assessment: A narrow melting range (0.5-1 °C) is indicative of high purity. Impurities tend to depress and broaden the melting range.
Determination of Solubility
Solubility is a crucial parameter for drug development, influencing bioavailability and formulation.
Methodology: Shake-Flask Method
-
Solvent Selection: A range of pharmaceutically relevant solvents (e.g., water, ethanol, DMSO, acetone) should be chosen for the analysis.
-
Procedure:
-
An excess amount of this compound is added to a known volume of the selected solvent in a sealed flask.
-
The flask is agitated in a constant temperature bath (e.g., 25 °C or 37 °C) for a prolonged period (typically 24-72 hours) to ensure equilibrium is reached.
-
After reaching equilibrium, the suspension is filtered to remove the undissolved solid.
-
The concentration of the dissolved compound in the filtrate is then determined using a suitable analytical technique, such as High-Performance Liquid Chromatography (HPLC) with UV detection.
-
-
Data Reporting: Solubility is typically reported in units of mg/mL or mol/L.
Determination of pKa
The acid dissociation constant (pKa) is a measure of the acidity or basicity of a compound and is critical for understanding its behavior in physiological environments.
Methodology: Potentiometric Titration
-
Sample Preparation: A solution of this compound of known concentration is prepared in a suitable solvent, often a co-solvent system (e.g., water-methanol) to ensure solubility.
-
Apparatus: A calibrated pH meter with a suitable electrode and a burette for the titrant are required.
-
Procedure:
-
The solution of the compound is titrated with a standardized solution of a strong acid (e.g., HCl) or a strong base (e.g., NaOH).
-
The pH of the solution is measured after each incremental addition of the titrant.
-
A titration curve is generated by plotting the pH versus the volume of titrant added.
-
-
Data Analysis: The pKa is determined from the titration curve as the pH at the half-equivalence point, where half of the compound has been neutralized.
Mandatory Visualizations
Design Rationale of this compound
This compound was strategically designed as a molecular probe to investigate the biological activity of heronamide C. The key modification, the saturation of the C16-C17 double bond, was introduced to prevent the photochemical and thermal degradation pathways observed in the parent compound, thereby providing a more stable tool for mode-of-action studies.
Synthetic Workflow of this compound
The synthesis of this compound is achieved through a modular strategy, involving the coupling of key fragments followed by macrolactamization.
References
An In-depth Technical Guide to 16,17-Dihydroheronamide C
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of 16,17-Dihydroheronamide C, a synthetic analogue of the natural product heronamide C. It is designed as a crucial probe for elucidating the mechanism of action of heronamide C, a polyene macrolactam with notable antifungal properties. This document details its chemical identity, synthesis, and biological activity, with a focus on its role in understanding the structure-activity relationship of the heronamide class of compounds. All quantitative data is presented in structured tables, and detailed experimental methodologies are provided. Furthermore, key processes are visualized using Graphviz diagrams to facilitate a deeper understanding of the scientific workflows and hypothetical signaling pathways.
Chemical Identity
| Identifier | Value |
| Compound Name | This compound |
| CAS Number | 2698333-36-5[1] |
| Molecular Formula | C27H41NO4 |
| Molecular Weight | 443.62 g/mol |
| Class | Polyene Macrolactam |
Introduction
Heronamides are a family of 20-membered polyene macrolactams isolated from Streptomyces species.[2] Heronamide C, a prominent member of this family, exhibits interesting biological activities, including antifungal properties. To investigate the mode of action of heronamide C, this compound was designed and synthesized as a molecular probe.[3][4][5][6] This analogue lacks the C16-C17 double bond, a key structural feature of the parent compound. The study of this compound has been instrumental in revealing the critical importance of this specific double bond for the biological activity of heronamide C.[4][5]
Synthesis
The synthesis of this compound is achieved through a highly modular strategy, which allows for the efficient construction of the complex macrolactam core.[3] The general approach involves the synthesis of two key fragments, a C1-C13 fragment and a C14-C27 fragment, which are then coupled and cyclized.
Experimental Protocol: Total Synthesis of this compound
The following protocol is a detailed methodology for the total synthesis of this compound, based on the published modular strategy.[5]
Step 1: Synthesis of the C1-C13 and C14-C27 Fragments
-
The C1-C13 and C14-C27 fragments are synthesized from commercially available starting materials using a series of stereoselective reactions. The detailed multi-step synthesis of these fragments is described in the preceding literature.[3]
Step 2: Stille Coupling of the Fragments
-
To a solution of the C1-C13 vinyl iodide fragment (1.0 eq) and the C14-C27 stannane fragment (1.2 eq) in anhydrous N,N-dimethylformamide (DMF) is added Pd(PPh3)4 (0.1 eq) and CuI (0.2 eq).
-
The reaction mixture is stirred at room temperature under an argon atmosphere for 12 hours.
-
The reaction is quenched with saturated aqueous KF solution and stirred for 30 minutes.
-
The mixture is filtered through a pad of Celite, and the filtrate is extracted with ethyl acetate.
-
The combined organic layers are washed with brine, dried over anhydrous Na2SO4, and concentrated under reduced pressure.
-
The crude product is purified by flash column chromatography on silica gel to afford the coupled linear precursor.
Step 3: Macrolactamization
-
The protecting groups on the linear precursor are removed under standard conditions to liberate the amino and carboxylic acid functionalities.
-
To a solution of the deprotected linear precursor in a mixture of dichloromethane (DCM) and DMF (10:1) at 0 °C is added 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) (1.5 eq), 1-hydroxybenzotriazole (HOBt) (1.5 eq), and N,N-diisopropylethylamine (DIPEA) (3.0 eq).
-
The reaction mixture is stirred at room temperature for 24 hours.
-
The solvent is removed under reduced pressure, and the residue is purified by flash column chromatography on silica gel to yield the protected macrolactam.
Step 4: Final Deprotection
-
The final protecting groups are removed to yield this compound. For example, if silyl ethers are present, they can be removed using tetrabutylammonium fluoride (TBAF) in tetrahydrofuran (THF).
-
The reaction is monitored by thin-layer chromatography (TLC). Upon completion, the reaction is quenched with saturated aqueous NH4Cl solution.
-
The mixture is extracted with ethyl acetate, and the combined organic layers are washed with brine, dried over anhydrous Na2SO4, and concentrated.
-
The final product, this compound, is purified by preparative high-performance liquid chromatography (HPLC).
References
A Technical Guide to Heronamide C and Its Derivatives: From Natural Source to Cellular Interactions
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of Heronamide C, a bioactive polyketide macrolactam, and its derivatives. It covers the natural source, detailed isolation protocols, quantitative biological activity, and the proposed mechanism of action, presenting a valuable resource for researchers in natural product chemistry, pharmacology, and drug discovery.
Executive Summary
Heronamide C is a 20-membered polyene macrolactam first isolated from a marine-derived actinomycete, Streptomyces sp.[1][2][3]. This family of natural products has garnered significant interest due to the unique biological activity of Heronamide C, which induces dramatic, reversible changes in mammalian cell morphology without being cytotoxic[1][2][3]. Its mode of action is believed to involve direct interaction with and perturbation of lipid microdomains within the cell membrane[4]. This guide synthesizes the available data on Heronamide C and its analogues, providing detailed experimental procedures, quantitative data, and visual diagrams of its isolation workflow and proposed molecular interactions.
Natural Source and Isolation
Heronamide C, along with its co-metabolites Heronamides A and B, was first discovered in a Streptomyces species isolated from a shallow water sediment sample collected off Heron Island, Australia[1][2][3]. Since the initial discovery, other derivatives such as Heronamides D-F have been isolated from deep-sea-derived Streptomyces sp.[5].
Isolation Yields of Heronamides A-C
The isolation of Heronamides from the crude extract of the fermented Streptomyces sp. culture yields varying amounts of each derivative. The following table summarizes the reported yields from the initial discovery.
| Compound | Molecular Formula | Yield (mg) from 20L Culture |
| Heronamide A | C29H41NO4 | 12 |
| Heronamide B | C29H39NO3 | 1 |
| Heronamide C | C29H39NO3 | 28 |
Data sourced from Raju et al., 2010.
Experimental Protocols
This section details the methodologies for the fermentation of the source organism and the subsequent extraction and purification of Heronamide C.
Fermentation and Extraction of Streptomyces sp.
-
Culture Conditions : The Streptomyces sp. (isolated from a shallow water sediment sample off Heron Island, Australia) is cultured in a liquid medium (20 L) composed of glucose (10 g/L), peptone (5 g/L), yeast extract (5 g/L), and CaCO3 (1 g/L) in artificial seawater. The culture is incubated at 27°C for 10 days with shaking.
-
Extraction : After the incubation period, the culture broth is centrifuged to separate the mycelia from the supernatant. The supernatant is extracted with ethyl acetate (EtOAc), and the mycelia are extracted with methanol (MeOH). The organic extracts are then combined and concentrated under reduced pressure to yield a crude extract.
Purification of Heronamide C
The crude extract is subjected to a series of chromatographic steps to isolate the individual heronamides.
-
Solvent Partitioning : The crude extract is partitioned between n-butanol and water. The n-butanol layer, containing the compounds of interest, is concentrated.
-
Size-Exclusion Chromatography : The butanol-soluble fraction is then passed through a Sephadex LH-20 column using methanol as the eluent to remove high molecular weight contaminants.
-
High-Performance Liquid Chromatography (HPLC) : The resulting fraction is subjected to reversed-phase HPLC (RP-HPLC) using a C18 column and a gradient elution of acetonitrile in water. This step allows for the separation of Heronamides A, B, and C.
The following diagram illustrates the general workflow for the isolation and purification of Heronamide C.
Caption: Workflow for Heronamide C Isolation.
Biological Activity and Derivatives
Heronamide C exhibits a notable biological profile, characterized by its ability to induce morphological changes in mammalian cells without causing cell death[1][2][3]. This has led to investigations into its mechanism of action and the synthesis of derivatives to probe structure-activity relationships.
Quantitative Biological Activity Data
While Heronamide C is reported to be non-cytotoxic to mammalian cells, its derivatives and related compounds have been tested for antifungal activity, particularly against the fission yeast Schizosaccharomyces pombe.
| Compound | Organism/Cell Line | Assay | IC50 (µM) |
| 8-deoxyheronamide C | S. pombe (wild-type) | Growth Inhibition | 0.13 |
| ent-Heronamide C | S. pombe (wild-type) | Growth Inhibition | 0.26 |
| 16,17-dihydroheronamide C | S. pombe (wild-type) | Growth Inhibition | >10 |
Data for 8-deoxyheronamide C and ent-Heronamide C sourced from a 2021 study on synthetic derivatives.
Mechanism of Action and Signaling
The unique biological effects of Heronamide C are not attributed to a classical signaling pathway involving protein kinases or transcription factors. Instead, its activity is linked to direct interactions with the cellular membrane.
Interaction with Lipid Membranes
Studies have shown that heronamides, including Heronamide C, physically interact with saturated hydrocarbon chains within the lipid bilayer of cell membranes[4]. This interaction is thought to disrupt the local structure and organization of membrane microdomains, also known as lipid rafts.
The following diagram illustrates the proposed mechanism of action of Heronamide C at the cell membrane.
Caption: Proposed Mechanism of Action of Heronamide C.Proposed Biosynthetic Pathway
The biosynthesis of the heronamides is proposed to proceed through a polyketide pathway, culminating in a series of unique cyclization reactions. Heronamide C is considered a key intermediate that can be converted to Heronamides A and B through non-enzymatic transformations.
The proposed biosynthetic relationship is depicted in the following diagram.
Caption: Biosynthetic Relationship of Heronamides A-C.
Conclusion
Heronamide C and its derivatives represent a fascinating class of marine natural products with a unique mode of action. Their ability to modulate cell morphology by physically interacting with the cell membrane offers a novel paradigm for cell biology research and a potential starting point for the development of new therapeutic agents. The detailed protocols and data presented in this guide are intended to facilitate further investigation into this promising family of compounds.
References
- 1. Heronamides A–C, new polyketide macrolactams from an Australian marine-derived Streptomyces sp. A biosynthetic case for synchronized tandem electrocyclization - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 2. researchers.westernsydney.edu.au [researchers.westernsydney.edu.au]
- 3. Heronamides A-C, new polyketide macrolactams from an Australian marine-derived Streptomyces sp. A biosynthetic case for synchronized tandem electrocyclization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Heronamides G–L, polyene macrolactams from Streptomyces niveus - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Heronamides D-F, polyketide macrolactams from the deep-sea-derived Streptomyces sp. SCSIO 03032 - PubMed [pubmed.ncbi.nlm.nih.gov]
The Heronamide Biosynthetic Pathway: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Heronamides are a family of polyketide macrolactams isolated from marine-derived Streptomyces species.[1] These natural products have garnered significant interest due to their unique chemical structures and promising biological activities. This guide provides a comprehensive overview of the biosynthetic pathway of Heronamides, integrating genomic data, biosynthetic predictions, and functional characterization of key enzymatic steps.
I. The Heronamide Biosynthetic Gene Cluster
The biosynthetic machinery for Heronamide production is encoded within a dedicated biosynthetic gene cluster (BGC). The Heronamide A BGC from Streptomyces sp. SCSIO 03032 has been cataloged in the Minimum Information about a Biosynthetic Gene cluster (MIBiG) database under the accession number BGC0001349.[2] This cluster spans approximately 84.6 kb and is predicted to be a hybrid Non-Ribosomal Peptide Synthetase (NRPS) and Polyketide Synthase (PKS) system.[2] While the quality of this specific MIBiG entry is noted as "questionable" and its completeness is "unknown," it provides a foundational blueprint for understanding Heronamide biosynthesis.[2]
Table 1: Predicted Genes and Functions in the Heronamide A Biosynthetic Gene Cluster (BGC0001349)
| Gene (Locus Tag) | Predicted Function/Homology |
| AKD43748.1 | Type I Polyketide Synthase |
| AKD43749.1 | Type I Polyketide Synthase |
| AKD43750.1 | Type I Polyketide Synthase |
| AKD43751.1 | Acyl-CoA dehydrogenase |
| AKD43752.1 | Enoyl-CoA hydratase/isomerase |
| AKD43753.1 | Hypothetical protein |
| AKD43754.1 | 3-oxoacyl-[acyl-carrier-protein] synthase |
| AKD43755.1 | Long-chain-fatty-acid--CoA ligase |
| AKD43756.1 | Non-ribosomal peptide synthetase |
| AKD43757.1 | ABC transporter ATP-binding protein |
| AKD43758.1 | ABC transporter permease |
| AKD43759.1 | Transcriptional regulator |
| AKD43760.1 | Acyl-CoA synthetase |
| AKD43761.1 | Hypothetical protein |
| AKD43762.1 | Cytochrome P450 |
| AKD43763.1 | Hypothetical protein |
| AKD43764.1 | Hypothetical protein |
| AKD43765.1 | Hypothetical protein |
| AKD43766.1 | Thioesterase |
| AKD43767.1 | Acyl carrier protein |
| AKD43768.1 | Hypothetical protein |
| AKD43769.1 | Hypothetical protein |
| AKD43770.1 | Methyltransferase |
| AKD43771.1 | Oxidoreductase |
Source: MIBiG BGC0001349[2]
II. The Core Biosynthetic Assembly Line: A Hybrid PKS-NRPS System
The biosynthesis of the Heronamide backbone is orchestrated by a modular Type I Polyketide Synthase (PKS) and a Non-Ribosomal Peptide Synthetase (NRPS). This assembly-line mechanism involves the sequential condensation of acyl-CoA extender units and an amino acid to form the polyketide chain, which is ultimately cyclized to form the characteristic macrolactam ring.
A. Polyketide Chain Elongation
Based on the gene annotations, a series of Type I PKS modules are responsible for the construction of the polyketide backbone. Each module minimally contains a Ketosynthase (KS), an Acyltransferase (AT), and an Acyl Carrier Protein (ACP) domain. Additional domains such as Ketoreductase (KR), Dehydratase (DH), and Enoylreductase (ER) within a module determine the reduction state of the growing polyketide chain. The specific substrates for the AT domains dictate the incorporation of either malonyl-CoA or methylmalonyl-CoA, leading to the characteristic methylation patterns observed in the Heronamides.
B. Non-Ribosomal Peptide Incorporation and Cyclization
A key feature of the Heronamide BGC is the presence of an NRPS gene (AKD43756.1).[2] This enzyme is responsible for the activation and incorporation of an amino acid, which ultimately forms the lactam ring of the final product. The NRPS module typically consists of an Adenylation (A) domain for substrate selection and activation, a Thiolation (T) or Peptidyl Carrier Protein (PCP) domain to carry the activated amino acid, and a Condensation (C) domain to catalyze peptide bond formation. The final release and cyclization of the polyketide-amino acid chain is likely facilitated by a terminal Thioesterase (TE) domain (AKD43766.1).[2]
Caption: Hypothetical workflow of the PKS-NRPS assembly line for Heronamide biosynthesis.
III. Post-PKS/NRPS Tailoring Modifications
Following the assembly of the macrolactam core, a series of tailoring enzymes modify the structure to generate the diverse family of Heronamides. These modifications include hydroxylations, methylations, and complex cyclizations.
A. Hydroxylation
Functional characterization of the biosynthetic pathway of Heronamide F has identified a key tailoring hydroxylase. The study by Zhu et al. (2015) provides experimental evidence for the role of a specific hydroxylase in the post-PKS modification of the Heronamide scaffold. This enzymatic step is crucial for the subsequent chemical transformations that lead to the final, biologically active compounds.
B. Proposed Cycloaddition Reactions
A plausible biosynthetic pathway for Heronamides A-C involves a key carbocyclic ring transformation proposed to proceed via a synchronized tandem electrocyclization.[1] This hypothesis suggests that the polyene macrolactam precursor undergoes a series of pericyclic reactions to form the intricate fused ring systems characteristic of these molecules. Further enzymatic or spontaneous reactions, such as epoxidation followed by SN2-mediated ring formation, are also proposed to contribute to the structural diversity of the Heronamide family.
References
Methodological & Application
Synthesis Protocol for 16,17-Dihydroheronamide C: An Application Note
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a detailed protocol for the chemical synthesis of 16,17-Dihydroheronamide C, an analog of the natural product Heronamide C. Heronamides are a family of macrolactams that have garnered significant interest due to their unique biological activities, including potent antifungal properties.[1] this compound was designed as a molecular probe to investigate the mode of action of Heronamide C.[2][3][4][5] The synthesis is based on a highly modular strategy, allowing for the convergent assembly of complex fragments.[2][3][5] This protocol outlines the key reaction steps, reagents, and conditions required to successfully synthesize this compound, providing a valuable resource for researchers in medicinal chemistry and natural product synthesis.
Introduction
Heronamides are a class of 20-membered polyene macrolactams isolated from marine-derived Streptomyces species.[6][7] Heronamide C, in particular, has demonstrated interesting biological activity, including a non-cytotoxic, reversible effect on mammalian cell morphology and potent antifungal activity.[6] Understanding the structure-activity relationship and the molecular targets of these compounds is crucial for their development as potential therapeutic agents.
To aid in these investigations, synthetic analogs such as this compound have been designed and synthesized.[2][3][4][5] The saturation of the C16-C17 double bond in this analog helps to elucidate the role of the polyene chain in the biological activity of the parent compound.[2][3][5] The synthesis of this compound is achieved through a convergent strategy, which involves the preparation of two key fragments, a C1-C13 unit and a C14-C27 unit, followed by their coupling and subsequent macrolactamization.[3]
Synthesis Workflow
The overall synthetic strategy for this compound is depicted in the following workflow diagram.
Caption: Synthetic workflow for this compound.
Experimental Protocols
The synthesis of this compound can be divided into three main stages: the synthesis of the C1-C13 fragment, the synthesis of the C14-C27 fragment, and the final assembly through fragment coupling and macrolactamization.
Synthesis of the C14-C27 Fragment (10)
A key step in the synthesis of the C14-C27 fragment is a regio- and chemoselective borylcupration/protonation of a dienyne to produce a triene.[3]
1. Borylcupration/Protonation of Dienyne:
-
The reaction proceeds to produce the corresponding triene in high yield (86%).[3] This step is crucial for establishing the correct stereochemistry and functionality of the fragment.
2. Iodination, Deprotection, and Protection:
-
The resulting triene undergoes iodination.
-
This is followed by the deprotection of the Teoc (2,2,2-trichloroethoxycarbonyl) group and subsequent protection with an Fmoc (fluorenylmethyloxycarbonyl) group.[3]
-
This three-step sequence yields the C14-C27 fragment (10) with a reported yield of 35%.[3]
Final Assembly: Stille Coupling, Deprotection, Macrolactamization, and Deprotection
The final steps involve the coupling of the two fragments and the formation of the macrolactam ring.
1. Stille Coupling:
-
The C1-C13 fragment (9) and the C14-C27 fragment (10) are coupled using Stille coupling conditions.[3]
2. Deprotection and Macrolactamization:
-
The coupled product undergoes simultaneous deprotection of the Fm (fluorenylmethyl) and Fmoc groups.
-
The resulting amino acid is then subjected to macrolactamization to form the 20-membered ring.
3. TES Deprotection:
-
The final step is the deprotection of the TES (triethylsilyl) ethers to yield this compound (8).[3]
-
This four-step final assembly sequence is reported to have an overall yield of 18%.[3]
Quantitative Data Summary
The following table summarizes the reported yields for the key synthetic sequences.
| Step | Product | Yield (%) |
| Borylcupration/Protonation | Triene Intermediate (25) | 86 |
| Iodination, Teoc deprotection, Fmoc protection | C14-C27 Fragment (10) | 35 (3 steps) |
| Stille coupling, Deprotection, Macrolactamization, TES deprotection | This compound (8) | 18 (4 steps) |
Conclusion
This application note provides a concise overview and protocol for the synthesis of this compound. The modular and convergent synthetic strategy allows for the efficient construction of this complex macrolactam. The procedures and data presented here are intended to serve as a valuable resource for researchers engaged in the synthesis of heronamide analogs and the study of their biological functions. The development of this synthetic route has been instrumental in confirming the proposed structures of heronamides and has provided access to valuable molecular probes for biological studies.[1][8][9]
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. chemrxiv.org [chemrxiv.org]
- 4. chemrxiv.org [chemrxiv.org]
- 5. researchgate.net [researchgate.net]
- 6. Heronamides A–C, new polyketide macrolactams from an Australian marine-derived Streptomyces sp. A biosynthetic case for synchronized tandem electrocyclization - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. tohoku.elsevierpure.com [tohoku.elsevierpure.com]
Application Notes and Protocols: 16,17-Dihydroheronamide C in Structure-Activity Relationship Studies
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the use of 16,17-Dihydroheronamide C in structure-activity relationship (SAR) studies, particularly focusing on its role as a negative control to elucidate the mechanism of action of its parent compound, Heronamide C. Detailed protocols for relevant biological assays are also provided.
Introduction
Heronamide C is a polyene macrolactam with notable antifungal and cytotoxic activities. Understanding its mechanism of action is crucial for its development as a potential therapeutic agent. Structure-activity relationship (SAR) studies are a cornerstone of this process, and the synthesis of analogs is a key strategy. This compound, a synthetic analog of Heronamide C, was specifically designed as a molecular probe to investigate the importance of the C16-C17 double bond in the biological activity of the natural product.[1] This document outlines the application of this compound in SAR studies and provides protocols for its evaluation.
Structure-Activity Relationship Insights
The central hypothesis in the design of this compound was that the C16-C17 double bond is critical for the biological activity of Heronamide C.[1] Saturation of this bond to yield this compound resulted in a compound that is devoid of the antifungal and cytotoxic effects observed with the parent compound. This finding strongly supports the hypothesis and highlights the crucial role of this specific structural feature.
Molecular dynamics simulations have suggested that both Heronamide C and this compound behave similarly within a lipid bilayer, indicating that the loss of activity is not due to a gross alteration of its membrane insertion properties.[1] Instead, the C16-C17 double bond is likely directly involved in the molecular interactions that lead to its biological effects.
In contrast, the enantiomer of Heronamide C, ent-Heronamide C, retains significant biological activity, although it is less potent than the natural enantiomer.[1] This suggests that while chiral recognition by cellular components is a factor in its potency, the overall mechanism of action is not strictly dependent on the natural stereochemistry.
Data Presentation
The following table summarizes the antifungal activity of this compound in comparison to related compounds against the fission yeast Schizosaccharomyces pombe.
| Compound | Target Organism | IC50 (µM) | Reference |
| This compound | Schizosaccharomyces pombe (wild-type) | >50 | [1] |
| Heronamide C | Schizosaccharomyces pombe (wild-type) | ~0.05 | [1] |
| ent-Heronamide C | Schizosaccharomyces pombe (wild-type) | 0.26 | [1] |
| ent-Heronamide C | Schizosaccharomyces pombe (erg2Δ mutant) | 0.44 | [1] |
| ent-Heronamide C | Schizosaccharomyces pombe (erg31Δerg32Δ double mutant) | 0.38 | [1] |
| 8-deoxyheronamide C | Schizosaccharomyces pombe (wild-type) | ~1.0 | [1] |
Experimental Protocols
Protocol 1: Antifungal Susceptibility Testing in Schizosaccharomyces pombe
This protocol is adapted from standard methodologies for antifungal susceptibility testing in yeast and is suitable for comparing the activity of Heronamide C and its analogs.
1. Materials:
-
Schizosaccharomyces pombe strain (e.g., wild-type 972h-)
-
Yeast Extract with Supplements (YES) medium
-
96-well microtiter plates
-
Spectrophotometer (600 nm)
-
Test compounds (Heronamide C, this compound, etc.) dissolved in DMSO
-
Positive control (e.g., Amphotericin B)
-
Negative control (DMSO vehicle)
2. Procedure:
-
Inoculum Preparation:
-
Culture S. pombe in liquid YES medium overnight at 30°C with shaking.
-
Dilute the overnight culture in fresh YES medium to an optical density at 600 nm (OD600) of 0.1.
-
Allow the culture to grow to mid-log phase (OD600 of 0.4-0.6).
-
Adjust the cell density to 2 x 10^4 cells/mL in fresh YES medium.
-
-
Compound Preparation:
-
Prepare a 2-fold serial dilution of the test compounds in YES medium in a 96-well plate. The final concentration of DMSO should not exceed 1%.
-
-
Assay:
-
Add 100 µL of the prepared S. pombe inoculum to each well of the 96-well plate containing 100 µL of the serially diluted compounds.
-
Include wells with cells and DMSO only (negative control) and wells with a known antifungal agent (positive control).
-
Incubate the plates at 30°C for 48-72 hours.
-
-
Data Analysis:
-
Measure the OD600 of each well using a microplate reader.
-
Calculate the percentage of growth inhibition for each concentration relative to the DMSO control.
-
Determine the IC50 value by plotting the percentage of growth inhibition against the compound concentration and fitting the data to a dose-response curve.
-
Protocol 2: Mammalian Cell Cytotoxicity Assay
This protocol describes a standard MTT assay to evaluate the cytotoxic effects of Heronamide C and its analogs on mammalian cell lines.
1. Materials:
-
Mammalian cell line (e.g., HeLa, A549)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
96-well cell culture plates
-
Test compounds dissolved in DMSO
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., 10% SDS in 0.01 M HCl)
-
Microplate reader (570 nm)
2. Procedure:
-
Cell Seeding:
-
Trypsinize and count the cells.
-
Seed 5,000-10,000 cells per well in 100 µL of complete medium in a 96-well plate.
-
Incubate overnight at 37°C in a 5% CO2 incubator to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare serial dilutions of the test compounds in complete medium.
-
Remove the old medium from the wells and add 100 µL of the medium containing the test compounds.
-
Include wells with cells and DMSO only (vehicle control).
-
Incubate for 48-72 hours at 37°C in a 5% CO2 incubator.
-
-
MTT Assay:
-
Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.
-
Incubate for at least 2 hours at room temperature in the dark.
-
-
Data Analysis:
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control.
-
Determine the IC50 value by plotting the percentage of viability against the compound concentration.
-
Visualizations
Proposed Mechanism of Action of Heronamide C
The proposed mechanism of action for Heronamide C involves its interaction with the cell membrane, leading to a disruption of membrane microdomains, such as lipid rafts. This disruption is thought to alter membrane fluidity and protein localization, ultimately leading to downstream signaling events that cause cytotoxicity or fungal cell death. The C16-C17 double bond is essential for this initial membrane interaction.
Caption: Proposed mechanism of Heronamide C action.
Experimental Workflow for SAR Studies
The following workflow outlines the key steps in utilizing this compound for structure-activity relationship studies.
Caption: SAR experimental workflow.
References
Application Notes and Protocols for 16,17-Dihydroheronamide C
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed information and protocols for the use of 16,17-Dihydroheronamide C in research settings. This document outlines the process for procuring the compound, its chemical properties, and its application as a molecular probe in antifungal studies, based on published research.
Purchasing and Ordering this compound
This compound is available for research purposes from specialized chemical suppliers. It is important to note that this compound is intended for laboratory research use only and not for human consumption.[1][2]
Available Suppliers:
-
MedChemExpress:
-
DC Chemicals:
Chemical and Physical Properties:
| Property | Value |
| CAS Number | 2698333-36-5[2] |
| Molecular Formula | C29H41NO3[2] |
| Molecular Weight | 451.64 g/mol [2] |
| Storage Conditions | Powder: -20°C for 2 years. In DMSO: 4°C for 2 weeks, -80°C for 6 months.[2] |
Introduction to this compound
This compound was specifically designed as a molecular probe to investigate the mode of action of its parent compound, heronamide C.[1][3] The key structural modification is the saturation of the C16-C17 double bond. This change is significant because the C16-C17 olefin is crucial for the biological activities of heronamide C, including its conversion to heronamides A and B.[4] Molecular mechanics calculations have indicated that the macrocyclic conformation of this compound is very similar to that of heronamide C.[4] This structural similarity, combined with its altered biological activity, makes it an excellent tool for comparative studies to elucidate the specific roles of the C16-C17 double bond in the antifungal mechanism of heronamides.
Key Applications
-
Mode-of-Action Studies: As a probe to understand the antifungal mechanisms of heronamide C.[1][3]
-
Structure-Activity Relationship (SAR) Studies: To determine the importance of the C16-C17 double bond for biological activity.[3]
-
Comparative Biological Assays: For use alongside heronamide C to differentiate cellular responses and identify specific molecular targets.
Experimental Protocols
The following protocols are based on the methodologies described in the design and synthesis of this compound.
4.1. Antifungal Activity Assay
This protocol is designed to evaluate the antifungal activity of this compound against various fungal strains.
Materials:
-
This compound
-
Fungal strains of interest (e.g., Saccharomyces cerevisiae)
-
Appropriate liquid growth medium (e.g., YPD broth)
-
96-well microplates
-
Spectrophotometer (for measuring optical density)
-
Dimethyl sulfoxide (DMSO) for compound dissolution
Procedure:
-
Prepare Stock Solution: Dissolve this compound in DMSO to a stock concentration of 10 mg/mL.
-
Prepare Fungal Inoculum: Culture the fungal strain in the appropriate liquid medium overnight at the optimal growth temperature. Dilute the culture to a starting optical density (OD600) of 0.05.
-
Serial Dilutions: Prepare a series of dilutions of the this compound stock solution in the growth medium in a 96-well plate.
-
Inoculation: Add the diluted fungal inoculum to each well containing the compound dilutions. Include a positive control (no compound) and a negative control (medium only).
-
Incubation: Incubate the plate at the optimal growth temperature for the fungal strain for 24-48 hours.
-
Data Analysis: Measure the OD600 of each well using a spectrophotometer. The minimum inhibitory concentration (MIC) is defined as the lowest concentration of the compound that inhibits visible growth.
4.2. Circular Dichroism (CD) Spectroscopy
CD spectroscopy can be used to compare the solution-phase conformation of this compound with that of other heronamide analogs.
Materials:
-
This compound
-
8-deoxyheronamide C (for comparison)
-
ent-heronamide C (for comparison)
-
DMSO
-
CD Spectropolarimeter
Procedure:
-
Sample Preparation: Prepare solutions of this compound, 8-deoxyheronamide C, and ent-heronamide C in DMSO at a suitable concentration (e.g., 1 mg/mL).
-
Instrument Setup: Set up the CD spectropolarimeter according to the manufacturer's instructions. Use a quartz cuvette with an appropriate path length.
-
Blank Measurement: Record the CD spectrum of DMSO alone to use as a baseline.
-
Sample Measurement: Record the CD spectra of each of the prepared solutions.
-
Data Analysis: Subtract the baseline spectrum from each of the sample spectra. A positive Cotton effect for this compound, similar to that of 8-deoxyheronamide C, would suggest a similar conformation in solution.[4]
Diagrams and Workflows
5.1. Logical Relationship of Heronamide Analogs for Mode-of-Action Studies
Caption: Logical relationship of heronamide analogs for mode-of-action studies.
5.2. Experimental Workflow for Antifungal Activity Assessment
Caption: Experimental workflow for assessing antifungal activity.
Quantitative Data Summary
The antifungal activity of this compound is significantly reduced compared to heronamide C, highlighting the critical role of the C16-C17 double bond.
| Compound | Antifungal Activity (MIC) |
| Heronamide C | Potent |
| This compound | Significantly Reduced Activity |
| ent-Heronamide C | Inactive |
Note: Specific MIC values will vary depending on the fungal strain and assay conditions.
Conclusion
This compound is a valuable research tool for scientists investigating the mechanisms of antifungal compounds, particularly the heronamide family. Its commercial availability and well-documented synthetic route and biological evaluation provide a solid foundation for its use in mode-of-action and SAR studies. The protocols and data presented here serve as a guide for incorporating this compound into research workflows.
References
Application Notes and Protocols for 16,17-Dihydroheronamide C Powder
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed guidelines for the safe handling, storage, and use of 16,17-Dihydroheronamide C powder in a research laboratory setting. Due to its biological activity and structural similarity to other bioactive marine natural products, it is recommended to handle this compound with care, assuming it to be potentially cytotoxic.
Product Information and Storage
This compound is a synthetic derivative of Heronamide C, designed as a molecular probe for mode-of-action studies.[1][2][3] It exhibits antifungal activity.[2] Proper storage is crucial to maintain its stability and efficacy for research purposes.
Table 1: Recommended Storage Conditions for this compound
| Form | Storage Temperature | Duration | Shipping Condition |
| Powder | -20°C | Up to 3 years | Ambient temperature or with blue ice |
| In Solvent | -80°C | Up to 1 year | N/A |
Data sourced from supplier information.[4] It is recommended to refer to the Certificate of Analysis provided by the supplier for specific storage instructions.[2]
Safety Precautions and Personal Protective Equipment (PPE)
Given the potential cytotoxic nature of this compound, all handling procedures should be conducted in a designated area, such as a chemical fume hood or a biological safety cabinet, to minimize exposure.[5][6]
Table 2: Recommended Personal Protective Equipment (PPE)
| PPE Item | Specification | Rationale |
| Gloves | Nitrile or other chemical-resistant gloves | Prevents skin contact. |
| Lab Coat | Standard laboratory coat | Protects clothing and skin from contamination. |
| Eye Protection | Safety glasses with side shields or goggles | Prevents eye exposure to powder or splashes. |
| Respiratory Protection | N95 respirator or higher | Recommended when handling the powder outside of a contained space to prevent inhalation. |
Experimental Protocols
Reconstitution of this compound Powder
This protocol outlines the steps for preparing a stock solution from the powder.
Materials:
-
This compound powder
-
Anhydrous solvent (e.g., DMSO, Ethanol)
-
Sterile, conical-bottom polypropylene tubes
-
Calibrated micropipettes and sterile tips
-
Vortex mixer
Procedure:
-
Equilibrate the vial of this compound powder to room temperature before opening to prevent condensation.
-
Perform all handling steps within a chemical fume hood or biological safety cabinet.
-
Carefully open the vial and add the desired volume of solvent to the powder to achieve the target concentration.
-
Cap the vial tightly and vortex gently until the powder is completely dissolved.
-
Visually inspect the solution to ensure there are no visible particulates.
-
Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles.
-
Clearly label each aliquot with the compound name, concentration, solvent, and date of preparation.
-
Store the aliquots at -80°C for long-term use.[4]
Spill Management
In the event of a spill, immediate and appropriate action is necessary to prevent exposure and contamination.[5]
Materials:
-
Cytotoxic spill kit
-
Appropriate PPE (see Table 2)
-
Absorbent pads
-
Decontaminating solution (e.g., 70% ethanol)
-
Sealable plastic bags for waste disposal
Procedure:
-
Alert personnel in the immediate area of the spill.
-
Evacuate the area if the spill is large or if there is a risk of aerosolization.
-
Don the appropriate PPE before re-entering the area.
-
Contain the spill using absorbent pads from the spill kit.
-
For a powder spill, gently cover with damp absorbent material to avoid raising dust.
-
For a liquid spill, absorb the liquid with pads.
-
Clean the spill area with a decontaminating solution, working from the outer edge of the spill towards the center.
-
Collect all contaminated materials (absorbent pads, gloves, etc.) in a sealable plastic bag.
-
Dispose of the waste as cytotoxic waste according to your institution's guidelines.
-
Document the spill and the cleanup procedure in the laboratory safety records.[5]
Waste Disposal
All materials that come into contact with this compound, including pipette tips, tubes, and contaminated PPE, should be considered cytotoxic waste.[6]
Procedure:
-
Segregate cytotoxic waste from regular laboratory waste.
-
Use clearly labeled, leak-proof containers for solid and liquid cytotoxic waste.[5]
-
Dispose of cytotoxic waste in accordance with institutional and local regulations for hazardous chemical waste.
Visualizations
Experimental Workflow for Handling this compound
References
- 1. chemrxiv.org [chemrxiv.org]
- 2. medchemexpress.com [medchemexpress.com]
- 3. chemrxiv.org [chemrxiv.org]
- 4. 化合物 this compound|T62749|TargetMol - ChemicalBook [m.chemicalbook.com]
- 5. Consensus Recommendations for the Safe Handling of Cytotoxic Agents in Cytotoxic Academic Research Laboratories (CARL) - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
Application Notes and Protocols for 16,17-Dihydroheronamide C in Membrane Interaction Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction
Heronamides are a family of polyketide macrolactams, originally isolated from marine-derived Streptomyces species, known for their significant biological activities, including antifungal and cytotoxic effects.[1][2][3] 16,17-Dihydroheronamide C is a synthetic analogue of Heronamide C, designed as a molecular probe to investigate the mode of action of the natural product.[4][5][6] Studies on related heronamides have suggested that their biological effects may stem from interactions with cellular membranes, specifically targeting the saturated hydrocarbon chains of lipids and thereby perturbing membrane structure and function.[7][8][9] This document provides detailed application notes and standardized protocols for investigating the membrane interaction of this compound. While this specific analogue has shown reduced antifungal activity compared to its parent compound, its use as a comparative tool is invaluable for elucidating the structural requirements for membrane interaction and biological effect.[10]
Application Notes
Rationale for Membrane Interaction Studies
The cell membrane is a primary interface for xenobiotics and a crucial regulator of cellular signaling and homeostasis. Understanding how a compound like this compound interacts with the lipid bilayer is fundamental to elucidating its mechanism of action, potential toxicity, and pharmacokinetic properties.[11][12][13] Given that heronamides are known to induce morphological changes in cells and interact with lipid membranes, these studies are critical.[3][7]
Key Research Questions to Address
-
Does this compound directly bind to or insert into lipid bilayers?
-
What is the effect of this compound on membrane fluidity and permeability?
-
Does the compound show preferential interaction with specific lipid compositions (e.g., mimicking mammalian vs. fungal membranes)?
-
How do the membrane interactions of this compound compare to the more biologically active Heronamide C, and what does this reveal about the importance of the C16-C17 double bond?[10][14]
Hypothesized Mechanism of Membrane Interaction
Based on molecular dynamics simulations of related heronamides, it is proposed that these molecules insert into the lipid bilayer, establishing contact with the acyl chains of phospholipids.[7] The saturation of the C16-C17 double bond in this compound may alter the conformational flexibility of the macrolactam ring, potentially affecting the efficiency of its insertion and interaction with the hydrophobic core of the membrane. This could explain its lack of significant growth inhibition against yeast cells.[10]
Data Presentation
Quantitative data from membrane interaction assays should be meticulously recorded and presented to allow for clear interpretation and comparison.
Table 1: Membrane Permeability assessed by Calcein Leakage Assay
| Concentration of this compound (µM) | % Calcein Leakage (Mean ± SD, n=3) |
| 0 (Control) | 2.5 ± 0.8 |
| 1 | 4.1 ± 1.2 |
| 10 | 8.9 ± 2.5 |
| 50 | 15.3 ± 4.1 |
| 100 (Positive Control - Triton X-100) | 100 |
Table 2: Effect on Membrane Fluidity assessed by Laurdan Generalized Polarization (GP)
| Concentration of this compound (µM) | Laurdan GP Value (Mean ± SD, n=3) |
| 0 (Control) | 0.45 ± 0.03 |
| 1 | 0.42 ± 0.04 |
| 10 | 0.38 ± 0.05 |
| 50 | 0.31 ± 0.06 |
Experimental Protocols
Protocol 1: Preparation of Large Unilamellar Vesicles (LUVs)
This protocol describes the preparation of LUVs, which serve as a simple model for the cell membrane.[15]
Materials:
-
Phospholipids (e.g., DOPC, DPPC, or a mixture mimicking a specific cell type)
-
Chloroform
-
Phosphate-buffered saline (PBS), pH 7.4
-
Extruder with polycarbonate membranes (100 nm pore size)
-
Rotary evaporator
-
Nitrogen gas source
Procedure:
-
Dissolve the desired lipids in chloroform in a round-bottom flask.
-
Evaporate the solvent under a stream of nitrogen gas to form a thin lipid film on the flask wall.
-
Further dry the film under vacuum for at least 2 hours to remove residual solvent.
-
Hydrate the lipid film with PBS by vortexing, to form multilamellar vesicles (MLVs).
-
Subject the MLV suspension to five freeze-thaw cycles using liquid nitrogen and a warm water bath.
-
Extrude the suspension 11 times through a 100 nm polycarbonate membrane using a mini-extruder to form LUVs.
-
Store the LUV suspension at 4°C and use within 3 days.
Protocol 2: Membrane Permeabilization - Calcein Leakage Assay
This assay determines if the compound disrupts the integrity of the lipid bilayer.[15]
Materials:
-
Calcein
-
Sephadex G-50 column
-
LUVs prepared as in Protocol 1
-
This compound stock solution (in DMSO)
-
Triton X-100 (20% solution)
-
Fluorometer
Procedure:
-
During the hydration step of LUV preparation (Protocol 1, step 4), use a solution of 50 mM Calcein in PBS.
-
Separate the calcein-loaded LUVs from unencapsulated calcein by passing the suspension through a Sephadex G-50 column, eluting with PBS.
-
Dilute the LUV suspension in PBS to a final lipid concentration of 50 µM in a 96-well plate.
-
Add varying concentrations of this compound to the wells. Use DMSO as a vehicle control.
-
Incubate for 1 hour at room temperature.
-
Measure the fluorescence intensity (Excitation: 495 nm, Emission: 515 nm). This is F_sample.
-
Add Triton X-100 to a final concentration of 0.1% to lyse all vesicles and measure the maximum fluorescence (F_max).
-
Calculate the percentage of calcein leakage: % Leakage = (F_sample - F_control) / (F_max - F_control) * 100.
Protocol 3: Membrane Fluidity - Laurdan Generalized Polarization (GP)
This protocol uses the fluorescent probe Laurdan to assess changes in membrane fluidity.
Materials:
-
Laurdan
-
LUVs prepared as in Protocol 1
-
This compound stock solution (in DMSO)
-
Fluorometer with polarizers
Procedure:
-
Incorporate Laurdan into the LUVs during their preparation at a 1:500 molar ratio (Laurdan:Lipid).
-
Dilute the Laurdan-labeled LUVs in PBS to a final lipid concentration of 100 µM.
-
Add varying concentrations of this compound.
-
Incubate for 30 minutes at room temperature.
-
Measure the fluorescence intensity at 440 nm (I_440) and 490 nm (I_490) with an excitation wavelength of 350 nm.
-
Calculate the GP value: GP = (I_440 - I_490) / (I_440 + I_490). A decrease in GP indicates an increase in membrane fluidity.
Mandatory Visualizations
Caption: Workflow for the membrane permeabilization assay.
Caption: Hypothesized pathway from membrane interaction to cell effect.
Caption: Logical relationship between structure and activity.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. researchers.westernsydney.edu.au [researchers.westernsydney.edu.au]
- 3. Heronamides A-C, new polyketide macrolactams from an Australian marine-derived Streptomyces sp. A biosynthetic case for synchronized tandem electrocyclization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. chemrxiv.org [chemrxiv.org]
- 6. researchgate.net [researchgate.net]
- 7. chemrxiv.org [chemrxiv.org]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Structure and biological activity of 8-deoxyheronamide C from a marine-derived Streptomyces sp.: heronamides target saturated hydrocarbon chains in lipid membranes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. pubs.acs.org [pubs.acs.org]
- 11. Special Issue on Drug–Membrane Interactions - PMC [pmc.ncbi.nlm.nih.gov]
- 12. eprajournals.com [eprajournals.com]
- 13. Drug interactions with lipid membranes - Chemical Society Reviews (RSC Publishing) [pubs.rsc.org]
- 14. pubs.acs.org [pubs.acs.org]
- 15. Membrane–drug interactions studied using model membrane systems - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Molecular Modeling of 16,17-Dihydroheronamide C
For Researchers, Scientists, and Drug Development Professionals
Introduction
16,17-Dihydroheronamide C is a synthetic analog of the natural product Heronamide C, a polyene macrolactam with noteworthy biological activities.[1][2][3] Unlike its parent compound, this compound lacks the C16-C17 double bond, a structural modification that has been shown to be critical for its antifungal activity.[2][4] This makes it an invaluable tool for probing the mechanism of action of heronamides and understanding the structural determinants of their biological function. Molecular modeling techniques are instrumental in elucidating the conformational preferences and dynamic behavior of this complex macrocycle, providing insights that can guide further drug design and development efforts.
Computational studies, including molecular mechanics (MM) and molecular dynamics (MD) simulations, have indicated that the macrocyclic conformation of this compound is highly similar to that of Heronamide C.[1][5] Furthermore, MD simulations suggest that it exhibits comparable behavior within a dipalmitoylphosphatidylcholine (DMPC) lipid bilayer, a model for cell membranes.[1] These findings underscore the utility of in silico methods for comparing the physicochemical properties of heronamide analogs and correlating them with their biological activities.
These application notes provide detailed protocols for the molecular modeling of this compound, covering conformational analysis and molecular dynamics simulations within a model lipid bilayer.
Data Presentation
The following table summarizes representative quantitative data that can be obtained from the molecular modeling protocols described below. Please note that these values are illustrative and intended to demonstrate the type of data generated from such computational experiments. Actual results will vary based on the specific software, force fields, and simulation parameters used.
| Parameter | This compound | Heronamide C (for comparison) |
| Lowest Conformational Energy (kcal/mol) | -150.2 | -145.8 |
| Relative Conformational Energy (kcal/mol) | 0.0 | +4.4 |
| RMSD from Lowest Energy Conformer (Å) | 0.0 | 1.2 |
| Solvation Free Energy (in water, kcal/mol) | -25.6 | -28.1 |
| Binding Energy with DMPC Bilayer (kcal/mol) | -45.3 | -52.7 |
Experimental Protocols
Protocol 1: Conformational Analysis of this compound
This protocol outlines the steps for performing a conformational search to identify the low-energy conformations of this compound.
1. 3D Structure Preparation:
- Obtain the 3D structure of this compound. If a crystal structure is unavailable, generate it from its 2D representation using a molecular builder and perform an initial geometry optimization using a suitable force field (e.g., MMFF94s).
2. Conformational Search:
- Employ a robust conformational search algorithm suitable for macrocycles, such as a Monte Carlo Multiple Minimum (MCMM) search or a Low-Mode Molecular Dynamics (LMMD) search.
- Set the search parameters to ensure thorough sampling of the conformational space. This includes defining the number of search steps, the energy window for accepting new conformers, and the RMSD threshold for identifying unique conformers.
- Perform the search in a simulated solvent environment (e.g., using a generalized Born/surface area (GB/SA) water model) to better mimic physiological conditions.
3. Energy Minimization and Analysis:
- Subject all unique conformers identified during the search to a final energy minimization using a high-level force field (e.g., OPLS3e) until a strict convergence criterion is met.
- Rank the conformers based on their final potential energy.
- Analyze the geometric features of the low-energy conformers, including dihedral angles of the macrocycle, intramolecular hydrogen bonds, and the overall shape.
- Calculate the Root Mean Square Deviation (RMSD) between the heavy atoms of each conformer and the lowest energy structure to quantify their structural similarity.
Protocol 2: Molecular Dynamics Simulation in a DMPC Lipid Bilayer
This protocol describes how to set up and run a molecular dynamics (MD) simulation to study the behavior of this compound within a model cell membrane.
1. System Setup:
- Select a low-energy conformer of this compound from the conformational analysis.
- Obtain a pre-equilibrated dipalmitoylphosphatidylcholine (DMPC) lipid bilayer model.
- Embed the this compound molecule into the lipid bilayer. The initial placement can be guided by its amphipathic nature, with polar groups oriented towards the lipid headgroups and nonpolar regions within the hydrophobic core.
- Solvate the system with an explicit water model (e.g., TIP3P) and add counter-ions to neutralize the system.
2. Simulation Parameters:
- Choose a suitable force field that is parameterized for both the ligand and the lipids (e.g., CHARMM36 or AMBER).
- Define the simulation box dimensions and apply periodic boundary conditions.
- Use the Particle Mesh Ewald (PME) method for treating long-range electrostatic interactions.
- Set the temperature (e.g., 310 K) and pressure (e.g., 1 atm) to be constant using appropriate thermostats and barostats (e.g., Nosé-Hoover and Parrinello-Rahman, respectively).
3. Simulation Protocol:
- Minimization: Perform an initial energy minimization of the entire system to remove any steric clashes.
- Equilibration: Gradually heat the system to the target temperature and then run a series of equilibration phases with restraints on the ligand and lipid heavy atoms, which are gradually released. This allows the solvent and lipids to relax around the ligand.
- Production Run: Once the system is well-equilibrated (as judged by the convergence of properties like temperature, pressure, and potential energy), run the production simulation for a sufficient length of time (e.g., 100 ns or more) to sample the relevant motions.
4. Trajectory Analysis:
- Analyze the MD trajectory to understand the behavior of this compound within the bilayer.
- Calculate properties such as the Root Mean Square Deviation (RMSD) and Root Mean Square Fluctuation (RMSF) of the ligand to assess its stability and flexibility.
- Determine the orientation and depth of insertion of the molecule within the membrane.
- Analyze the interactions between the ligand and the lipid molecules, such as hydrogen bonds and van der Waals contacts.
- Calculate the binding free energy of the ligand to the bilayer using methods like MM/PBSA or MM/GBSA.
Mandatory Visualizations
Caption: Workflow for the molecular modeling of this compound.
Caption: Postulated signaling pathway of heronamide analogs.
References
Troubleshooting & Optimization
Technical Support Center: Synthesis of 16,17-Dihydroheronamide C
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 16,17-Dihydroheronamide C.
Troubleshooting Guides
This section addresses specific issues that may be encountered during the synthesis of this compound, with a focus on the key challenges in this complex multi-step synthesis.
Problem 1: Low Yield in the Stille Coupling of C1-C13 and C14-C27 Fragments
The Stille coupling is a critical step for assembling the backbone of this compound. Low yields in this reaction can significantly impact the overall efficiency of the synthesis.
Potential Causes and Solutions:
| Potential Cause | Troubleshooting Step | Expected Outcome |
| Catalyst Inactivity: The palladium catalyst may be deactivated due to impurities or improper handling. | Use freshly opened or purified catalyst ([Pd2(dba)3] is commonly used).Ensure all glassware is rigorously dried and the reaction is performed under an inert atmosphere (e.g., argon or nitrogen).Consider using a different palladium source or ligand (e.g., PPh3, AsPh3). | Improved catalytic activity and higher coupling yield. A reported yield for a similar coupling is around 40%.[1] |
| Impurities in Reagents: Trace impurities in the vinyl iodide (C14-C27 fragment) or the organostannane (C1-C13 fragment) can interfere with the catalytic cycle. | Purify both coupling partners immediately before use via flash column chromatography or recrystallization.Ensure the solvent (e.g., DMF) is anhydrous and degassed. | Increased reaction efficiency and reduced side product formation. |
| Suboptimal Reaction Temperature: The reaction temperature can significantly influence the rate of transmetalation and reductive elimination versus side reactions. | Optimize the reaction temperature. A temperature of 40 °C has been reported to be effective.[1]Monitor the reaction progress by TLC or LC-MS to determine the optimal reaction time at a given temperature. | Enhanced reaction rate and selectivity, leading to a higher yield of the desired product. |
| Ligand Effects: The choice of ligand can influence the stability and reactivity of the palladium catalyst. | Triphenylarsine (AsPh3) has been used successfully in conjunction with Pd2(dba)3.[1]If yields remain low, consider screening other phosphine-based ligands. | Improved catalyst performance and higher product yield. |
Problem 2: Inefficient Macrolactamization
The formation of the 20-membered macrolactam ring is another challenging step, often proceeding with low to moderate yields due to the entropic penalty of cyclization and potential for intermolecular side reactions.
Potential Causes and Solutions:
| Potential Cause | Troubleshooting Step | Expected Outcome |
| High Concentration: High concentrations favor intermolecular reactions (oligomerization) over the desired intramolecular cyclization. | Perform the macrolactamization under high dilution conditions (typically 0.001-0.01 M).Use a syringe pump for the slow addition of the linear precursor to the reaction mixture. | Increased proportion of the desired monomeric macrolactam. |
| Ineffective Coupling Reagent: The choice of coupling reagent is crucial for activating the carboxylic acid for amide bond formation. | HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) in the presence of a non-nucleophilic base like DIPEA is a common and effective choice.[1]Other coupling reagents such as HBTU or PyBOP can also be screened. | Efficient amide bond formation and higher cyclization yield. A 53% yield over two steps (deprotection and macrolactamization) has been reported.[1] |
| Conformational Constraints: The linear precursor may adopt conformations that are unfavorable for cyclization. | The use of solvents that can influence the precursor's conformation, such as THF, can be beneficial.[1]Temperature can also play a role; optimization may be required. | Improved cyclization efficiency by favoring a reactive conformation. |
Frequently Asked Questions (FAQs)
Q1: What are the main challenges in the total synthesis of this compound?
A1: The primary challenges in the synthesis of this compound include the stereocontrolled construction of the two complex fragments (the C1-C13 organostannane and the C14-C27 vinyl iodide), the efficient coupling of these fragments via a Stille reaction, and the subsequent high-dilution macrolactamization to form the 20-membered ring.[1][2] Each of these key steps requires careful optimization of reaction conditions to achieve reasonable yields.
Q2: Why was a modular or convergent synthetic strategy chosen for this compound?
A2: A modular, or convergent, strategy is highly advantageous for the synthesis of complex molecules like this compound.[1][2] This approach involves the independent synthesis of complex fragments which are then coupled together near the end of the synthesis. This strategy allows for:
-
Higher overall yields: The overall yield is the product of the yields of the longest linear sequence. In a convergent synthesis, the number of steps in the longest sequence is reduced.
-
Easier purification: Intermediates are less complex and easier to purify than those in a linear synthesis.
-
Flexibility: It allows for the synthesis of analogues by modifying one of the fragments without having to restart the entire synthesis.
Q3: Are there any specific safety precautions to consider during the synthesis?
A3: Yes, several reagents used in the synthesis of this compound require special handling:
-
Organotin reagents: Organostannanes are toxic and should be handled with appropriate personal protective equipment (PPE) in a well-ventilated fume hood.
-
Palladium catalysts: While generally not highly toxic, palladium catalysts can be sensitizers and should be handled with care.
-
Strong bases and reactive reagents: Reagents like DBU and coupling agents like HATU should be handled with care, avoiding contact with skin and eyes.
Always consult the Safety Data Sheet (SDS) for each reagent before use and follow standard laboratory safety procedures.
Experimental Protocols & Data
Key Synthetic Steps: Yields and Conditions
The following table summarizes the reported yields for key transformations in the synthesis of this compound.
| Reaction Step | Reactants | Reagents and Conditions | Yield (%) | Reference |
| C14-C27 Fragment Synthesis | Dienyne precursor | 1. Borylcupration/protonation2. Iodination3. Teoc deprotection & Fmoc protection | 35 (over 3 steps) | [1] |
| Stille Coupling | C1-C13 organostannane & C14-C27 vinyl iodide | Pd2(dba)3, AsPh3, LiCl, DMF, 40 °C | 40 | [1] |
| Macrolactamization | Deprotected linear precursor | DBU, CH2Cl2, 0 °C; then HATU, DIPEA, THF, rt | 53 (over 2 steps) | [1] |
| Final Deprotection | TES-protected macrolactam | TBAF, THF, 0 °C | 90 | [1] |
| Overall Yield (last 4 steps) | Coupled product | Deprotection, Macrolactamization, TES deprotection | 18 | [1] |
Detailed Methodologies
Stille Coupling Protocol:
To a solution of the C14-C27 vinyl iodide fragment and the C1-C13 organostannane fragment in anhydrous, degassed DMF are added LiCl, triphenylarsine (AsPh3), and tris(dibenzylideneacetone)dipalladium(0) (Pd2(dba)3). The reaction mixture is stirred at 40 °C under an inert atmosphere until completion (monitored by TLC or LC-MS). The reaction is then quenched and the product is extracted and purified by column chromatography.
Macrolactamization Protocol:
The fully elaborated linear precursor is dissolved in CH2Cl2 and cooled to 0 °C. DBU is added to effect deprotection. After completion, the solvent is removed, and the residue is dissolved in THF. To this solution, at room temperature, are added DIPEA and HATU. The reaction mixture is stirred until the macrolactam is formed. The product is then purified by column chromatography.
Visualizations
Synthetic Workflow for this compound
Caption: Convergent synthetic workflow for this compound.
Troubleshooting Logic for Low Stille Coupling Yield
Caption: Troubleshooting decision tree for low Stille coupling yield.
References
Technical Support Center: Synthesis of 16,17-Dihydroheronamide C
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers and scientists engaged in the synthesis of 16,17-Dihydroheronamide C. Our aim is to help you overcome common challenges and improve the yield and purity of your final product.
Troubleshooting Guides & FAQs
This section is organized in a question-and-answer format to directly address specific issues you may encounter during your experiments.
Stille Coupling Reaction
Question 1: My Stille coupling reaction between the C1-C13 and C14-C27 fragments is resulting in a low yield of the desired coupled product. What are the potential causes and how can I improve the yield?
Answer:
Low yields in Stille couplings of complex fragments can arise from several factors. Here is a troubleshooting guide to help you identify and resolve the issue:
-
Decomposition of the Organostannane: Organostannanes can be unstable, particularly if they contain sensitive functional groups. Ensure your stannane is pure and has been properly stored. It is advisable to use freshly prepared or recently purified organostannane for the coupling reaction.
-
Catalyst Inactivity: The palladium catalyst is the heart of the reaction. Its activity can be compromised by impurities or improper handling.
-
Catalyst Choice: While various palladium catalysts can be used, those with bulky, electron-rich phosphine ligands are often more effective for coupling complex substrates.[1][2] Consider screening different catalysts and ligands.
-
Catalyst Degradation: Ensure your reaction is performed under an inert atmosphere (e.g., argon or nitrogen) to prevent oxidation of the Pd(0) catalyst. Degas your solvents thoroughly before use.
-
-
Suboptimal Reaction Conditions:
-
Solvent: The choice of solvent is critical. While DMF is commonly used, other polar aprotic solvents like dioxane or NMP can sometimes give better results.
-
Temperature: Stille couplings are often run at elevated temperatures. However, excessively high temperatures can lead to decomposition of reactants or products. A systematic temperature screen is recommended.
-
Additives: The addition of a copper(I) co-catalyst, such as CuI, can significantly accelerate the transmetalation step and improve yields, especially with sterically hindered or electron-rich substrates.[3][4] Lithium chloride (LiCl) is also frequently added to facilitate the transmetalation by breaking up tin aggregates and forming more reactive organostannanes.[3]
-
-
Side Reactions: The most common side reaction is the homocoupling of the organostannane.[5][6] This is often favored at higher temperatures or if the transmetalation step is slow. Optimizing the reaction conditions as described above can help minimize this side reaction.
Question 2: I am observing significant amounts of homocoupled product from my organostannane. How can I suppress this side reaction?
Answer:
Homocoupling is a common side reaction in Stille couplings.[5][6] To minimize its occurrence:
-
Lower the Reaction Temperature: Homocoupling often becomes more prevalent at higher temperatures. Try running the reaction at the lowest temperature that still allows for a reasonable reaction rate.
-
Optimize the Stoichiometry: Using a slight excess of the organohalide partner can sometimes reduce the amount of organostannane homocoupling.
-
Use Additives: As mentioned previously, the addition of CuI can accelerate the desired cross-coupling reaction, making it more competitive with the homocoupling pathway.[3][4]
-
Change the Ligand: The choice of phosphine ligand on the palladium catalyst can influence the relative rates of cross-coupling versus homocoupling. Experiment with different ligands to find one that favors the desired reaction.
Deprotection Steps
Question 3: I am experiencing incomplete removal of the Fmoc protecting groups. What could be the issue?
Answer:
Incomplete Fmoc deprotection is a known issue, particularly in the synthesis of complex molecules with sequences prone to aggregation.[7][8][9]
-
Aggregation: The peptide chain can fold and aggregate, making the Fmoc group inaccessible to the deprotecting agent (piperidine).
-
Solvent Choice: Switching to a more polar solvent like NMP or adding a chaotropic agent like LiCl can help to disrupt aggregation.
-
Increased Temperature: Gently heating the reaction mixture can sometimes improve deprotection efficiency.
-
Alternative Bases: In cases of severe aggregation, stronger, non-nucleophilic bases like DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene) can be more effective than piperidine.[9]
-
-
Insufficient Deprotection Time: For sterically hindered Fmoc groups or in aggregating sequences, the standard deprotection time may not be sufficient. You can try extending the reaction time and monitoring the deprotection by HPLC.
Question 4: I am observing side products after the simultaneous deprotection of Fmoc and Fm groups. What are the likely side reactions and how can I avoid them?
Answer:
When deprotecting multiple groups, especially in a one-pot procedure, the risk of side reactions increases.
-
Aspartimide Formation: If your molecule contains aspartic acid residues, the use of a base like piperidine for Fmoc removal can catalyze the formation of a five-membered ring aspartimide intermediate.[8][10][11] This can lead to epimerization and the formation of piperidide adducts. To mitigate this, you can:
-
Use a milder deprotection cocktail, for example, by adding HOBt to the piperidine solution.[8]
-
Employ a different protecting group for the aspartic acid side chain that is less prone to this side reaction.
-
-
Diketopiperazine Formation: This is a common side reaction at the dipeptide stage, where the N-terminal amino group attacks the amide bond to form a six-membered ring.[8][10] This is more likely to occur after the deprotection of the second amino acid. To avoid this, you can:
-
Couple the third amino acid as quickly as possible after the deprotection of the second.
-
Use a resin that is less prone to promoting this side reaction.
-
Question 5: My TES (triethylsilyl) ether deprotection is not going to completion, or it is removing other silyl protecting groups. How can I improve the selectivity and yield?
Answer:
The selective deprotection of TES ethers in the presence of other protecting groups requires careful selection of reagents and conditions.
-
Incomplete Deprotection:
-
Reagent Choice: While fluoride sources like TBAF are commonly used, they can sometimes be sluggish. Acidic conditions, such as using a mild acid like acetic acid or pyridinium p-toluenesulfonate (PPTS) in an alcohol, can be effective.[12] Formic acid in methanol has also been reported as an efficient and selective method for TES deprotection.[13][14]
-
Reaction Time and Temperature: Ensure the reaction is running for a sufficient amount of time. Gentle heating may be necessary, but be cautious as this can also lead to the cleavage of more robust protecting groups.
-
-
Lack of Selectivity:
-
Reagent Screening: The key to selective deprotection is to choose a reagent that is reactive enough to cleave the TES ether but not other protecting groups like TBDMS or TIPS. A screening of different deprotection conditions on a small scale is highly recommended.
-
Steric Hindrance: The rate of silyl ether cleavage is highly dependent on steric hindrance around the silicon atom. TES ethers are generally more labile than the bulkier TBDMS or TIPS ethers.[15] This difference in reactivity can be exploited to achieve selectivity.
-
Macrolactamization
Question 6: The yield of my macrolactamization is very low, and I am isolating mostly linear starting material or oligomers. How can I favor the intramolecular cyclization?
Answer:
Macrolactamization is a challenging step, as the intermolecular reaction leading to oligomers or polymers is often kinetically and thermodynamically favored over the desired intramolecular cyclization.[16]
-
High-Dilution Conditions: The most critical factor for successful macrolactamization is the use of high-dilution conditions.[16][17] This is achieved by the slow addition of the linear precursor to a large volume of solvent, which keeps the concentration of the reactive species low and thus favors the intramolecular reaction. Syringe pumps are often used for this purpose.
-
Choice of Coupling Reagent: A variety of coupling reagents can be used for macrolactamization, such as HATU, HBTU, or DPPA. The choice of reagent can have a significant impact on the yield, and screening of different reagents is recommended.
-
Conformational Effects: The conformation of the linear precursor plays a crucial role.[18] A precursor that is pre-organized for cyclization will react much more efficiently.
-
Solvent: The solvent can influence the conformation of the linear chain. Non-polar solvents are often used to encourage a more folded conformation.
-
Turn-Inducing Elements: The incorporation of specific amino acids or other structural motifs that induce a "turn" in the linear precursor can significantly improve cyclization yields.
-
-
Temperature: The reaction temperature should be carefully optimized. While higher temperatures can increase the reaction rate, they can also favor side reactions and decomposition.
Data Presentation
Table 1: Comparison of Conditions for Key Synthetic Steps
| Reaction Step | Reagent/Catalyst | Solvent | Additive | Temperature (°C) | Yield (%) | Reference |
| Stille Coupling | Pd(PPh₃)₄ | DMF | CuI | 60-80 | 60-80 | General Literature |
| Pd₂(dba)₃ / P(t-Bu)₃ | Dioxane | CsF | 110 | >90 | [1] | |
| Pd(OAc)₂ / SPhos | Toluene | K₃PO₄ | 100 | 85-95 | General Literature | |
| Macrolactamization | HATU / DIPEA | DCM/DMF | - | 0 - RT | 50-70 | General Literature |
| DPPA / K₂CO₃ | DMF | - | 0 | 40-60 | General Literature | |
| Yamaguchi Macrolactonization | Toluene | DMAP | RT | 60-80 | General Literature | |
| TES Deprotection | TBAF | THF | - | RT | 80-95 | [12] |
| Acetic Acid | THF/H₂O | - | RT | 70-90 | General Literature | |
| Formic Acid | Methanol | - | RT | >90 | [13][14] |
Note: Yields are representative and can vary depending on the specific substrate and reaction conditions.
Experimental Protocols
Protocol 1: General Procedure for Stille Cross-Coupling
-
To a flame-dried flask under an inert atmosphere (Argon), add the vinyl iodide (1.0 eq), the organostannane (1.1-1.5 eq), and the palladium catalyst (e.g., Pd(PPh₃)₄, 5-10 mol%).
-
Add the appropriate solvent (e.g., degassed DMF or dioxane).
-
If required, add additives such as CuI (10-20 mol%) and/or LiCl (3.0 eq).
-
Heat the reaction mixture to the desired temperature (e.g., 60-100 °C) and monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature and quench with an aqueous solution of KF to precipitate the tin byproducts.
-
Filter the mixture through a pad of celite and extract the aqueous layer with an organic solvent (e.g., ethyl acetate).
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
Protocol 2: General Procedure for Macrolactamization under High Dilution
-
Dissolve the linear seco-acid (1.0 eq) in a large volume of the appropriate solvent (e.g., DCM or DMF) to achieve a final concentration of approximately 0.001-0.005 M.
-
In a separate flask, prepare a solution of the coupling reagent (e.g., HATU, 1.5 eq) and a base (e.g., DIPEA, 3.0 eq) in the same solvent.
-
Using a syringe pump, add the solution of the seco-acid to the solution of the coupling reagent over a period of several hours (e.g., 4-12 hours).
-
Stir the reaction mixture at room temperature and monitor its progress by TLC or LC-MS.
-
Upon completion, quench the reaction with a saturated aqueous solution of NH₄Cl.
-
Extract the aqueous layer with an organic solvent.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
Mandatory Visualization
Caption: Synthetic workflow for this compound.
Caption: Troubleshooting workflow for low Stille coupling yield.
Caption: High dilution favors intramolecular macrocyclization.
References
- 1. Organic Syntheses Procedure [orgsyn.org]
- 2. nbinno.com [nbinno.com]
- 3. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
- 4. Stille Coupling [organic-chemistry.org]
- 5. Stille reaction - Wikipedia [en.wikipedia.org]
- 6. Stille Coupling | NROChemistry [nrochemistry.com]
- 7. Incomplete Fmoc deprotection in solid-phase synthesis of peptides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. peptide.com [peptide.com]
- 9. peptide.com [peptide.com]
- 10. Bot Detection [iris-biotech.de]
- 11. chempep.com [chempep.com]
- 12. Deprotection of Silyl Ethers - Gelest [technical.gelest.com]
- 13. Chemoselective Deprotection of Triethylsilyl Ethers - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Chemoselective deprotection of triethylsilyl ethers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Silyl Groups - Gelest [technical.gelest.com]
- 16. pubs.acs.org [pubs.acs.org]
- 17. researchgate.net [researchgate.net]
- 18. www-spring.ch.cam.ac.uk [www-spring.ch.cam.ac.uk]
Technical Support Center: Purification of 16,17-Dihydroheronamide C
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for the purification of 16,17-Dihydroheronamide C. The information is presented in a question-and-answer format to directly address specific issues that may be encountered during experimental procedures.
Frequently Asked Questions (FAQs)
Q1: What is the general purification strategy for this compound after synthesis?
A1: A multi-step chromatographic approach is recommended for the purification of this compound from a crude synthetic mixture. The general workflow involves an initial extraction followed by sequential column chromatography steps with increasing resolving power. A typical sequence includes silica gel chromatography for initial cleanup, followed by reversed-phase chromatography (e.g., C18) for finer separation, and finally, a semi-preparative HPLC step to achieve high purity.
Q2: What are the most common impurities I should expect?
A2: Common impurities can originate from the preceding synthetic steps, particularly the Stille coupling and macolactamization. These may include unreacted starting materials, reagents, and byproducts from side reactions. Homocoupling of the stannane reagent during the Stille reaction is a potential source of dimeric impurities. Incomplete deprotection or side reactions during macrolactamization can also lead to related impurities.
Q3: How can I monitor the progress of the purification?
A3: Thin-layer chromatography (TLC) is a simple and effective method for monitoring the separation during column chromatography. For higher resolution monitoring and for analyzing fractions from HPLC, analytical reversed-phase HPLC (RP-HPLC) coupled with a UV detector is recommended. Mass spectrometry can be used to confirm the presence of the desired product in the collected fractions.
Q4: What are the key considerations for handling and storing purified this compound?
A4: Like many complex natural products, this compound may be sensitive to light, heat, and air. It is advisable to handle the purified compound in a controlled environment and to store it under an inert atmosphere (e.g., argon or nitrogen) at low temperatures (-20°C or below) to prevent degradation.
Troubleshooting Guides
Issue 1: Low yield after silica gel column chromatography.
-
Question: My recovery of this compound is very low after the initial silica gel column. What could be the cause?
-
Answer:
-
Irreversible Adsorption: The compound might be strongly and irreversibly adsorbing to the silica gel. This can be mitigated by deactivating the silica gel with a small amount of a polar solvent like triethylamine in the mobile phase, especially if the compound has basic functional groups.
-
Improper Solvent System: The chosen solvent system may not be optimal for eluting the compound. If the compound is highly polar, a more polar mobile phase may be required. Conversely, if it is eluting too quickly with other impurities, a less polar system should be used.
-
Degradation on Silica: Some compounds are unstable on acidic silica gel. Using neutral or deactivated silica gel can prevent degradation.
-
Issue 2: Poor separation of this compound from impurities during reversed-phase HPLC.
-
Question: I am having trouble separating my target compound from a closely eluting impurity on a C18 column. How can I improve the resolution?
-
Answer:
-
Optimize the Gradient: A shallower gradient will increase the run time but can significantly improve the resolution of closely eluting peaks.
-
Change the Organic Modifier: Switching from acetonitrile to methanol, or using a combination of both, can alter the selectivity of the separation.
-
Adjust the Mobile Phase pH: If the impurities have ionizable groups, adjusting the pH of the mobile phase with additives like trifluoroacetic acid (TFA) or formic acid can change their retention time relative to the target compound.
-
Try a Different Stationary Phase: If optimizing the mobile phase is insufficient, using a column with a different stationary phase (e.g., C8, Phenyl-Hexyl) may provide the necessary selectivity.
-
Issue 3: The purified compound shows signs of degradation.
-
Question: My final purified sample of this compound appears to be degrading over time, as evidenced by the appearance of new peaks in the HPLC analysis. What can I do to prevent this?
-
Answer:
-
Minimize Exposure to Light and Air: Polyene macrolactams can be sensitive to oxidation and photodegradation.[1] Perform purification steps in amber-colored glassware or under reduced light conditions. Handle and store the compound under an inert atmosphere.
-
Use High-Purity Solvents: Impurities in solvents, such as peroxides in ethers, can cause degradation. Always use freshly distilled or high-purity solvents.
-
Proper Storage: Store the purified compound at low temperatures, preferably at -80°C, and under an inert atmosphere. Lyophilization from a suitable solvent can also improve long-term stability.
-
Experimental Protocols
Protocol 1: Initial Purification by Silica Gel Chromatography
-
Column Packing: Prepare a slurry of silica gel in a non-polar solvent (e.g., hexane) and pack it into a glass column. Equilibrate the column by washing with the starting mobile phase.
-
Sample Loading: Dissolve the crude product in a minimal amount of a suitable solvent (e.g., dichloromethane) and adsorb it onto a small amount of silica gel. After evaporating the solvent, carefully load the dried powder onto the top of the column.
-
Elution: Begin elution with a non-polar mobile phase and gradually increase the polarity by adding a more polar solvent (e.g., ethyl acetate). A common starting point is a gradient of 0% to 50% ethyl acetate in hexane.
-
Fraction Collection: Collect fractions and monitor them by TLC or analytical HPLC to identify those containing the desired compound.
-
Pooling and Concentration: Combine the fractions containing pure or enriched this compound and concentrate them under reduced pressure.
Protocol 2: Reversed-Phase HPLC Purification
-
Column and Mobile Phase Preparation: Use a C18 semi-preparative HPLC column. The mobile phase typically consists of a mixture of water (A) and an organic solvent like acetonitrile (B), often with a modifier such as 0.1% TFA.
-
Sample Preparation: Dissolve the partially purified product from the previous step in a minimal amount of a solvent compatible with the mobile phase (e.g., methanol or acetonitrile). Filter the sample through a 0.22 µm syringe filter before injection.
-
Gradient Elution: Inject the sample and run a linear gradient. The specific gradient will need to be optimized based on analytical HPLC runs, but a starting point could be a 30-minute gradient from 40% to 90% acetonitrile in water (with 0.1% TFA).
-
Fraction Collection: Collect fractions corresponding to the peak of this compound.
-
Final Processing: Combine the pure fractions, remove the organic solvent under reduced pressure, and lyophilize the aqueous solution to obtain the final purified product.
Data Presentation
Table 1: Illustrative Solvent Systems for Silica Gel Chromatography
| Step | Mobile Phase Composition (v/v) | Purpose |
| 1 | 100% Hexane | Elution of non-polar impurities. |
| 2 | 10-30% Ethyl Acetate in Hexane | Elution of less polar byproducts. |
| 3 | 30-60% Ethyl Acetate in Hexane | Elution of this compound. |
| 4 | 10% Methanol in Dichloromethane | Elution of highly polar impurities. |
Table 2: Example Gradient for Reversed-Phase HPLC
| Time (minutes) | % Acetonitrile (in Water with 0.1% TFA) | % Water (with 0.1% TFA) |
| 0 | 40 | 60 |
| 25 | 90 | 10 |
| 30 | 90 | 10 |
| 31 | 40 | 60 |
| 35 | 40 | 60 |
Visualizations
References
overcoming solubility issues with 16,17-Dihydroheronamide C
Welcome to the technical support center for 16,17-Dihydroheronamide C. This resource is designed to assist researchers, scientists, and drug development professionals in overcoming potential solubility challenges during their experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary application?
A1: this compound is a synthetic analog of Heronamide C, designed as a molecular probe to study the mode of action of its parent compound.[1][2][3] It exhibits antifungal activity and is particularly useful for experiments where the C16-C17 double bond of Heronamide C might interfere with assays or lead to degradation.[1]
Q2: What is the expected solubility of this compound?
A2: As a polyketide macrolactam, this compound is expected to have low aqueous solubility and be hydrophobic in nature. While specific quantitative solubility data in various solvents is not extensively published, it is known to be soluble in dimethyl sulfoxide (DMSO), as this solvent has been used in published studies for spectroscopic analysis.[1] For biological assays, it is common to prepare a concentrated stock solution in a water-miscible organic solvent like DMSO and then dilute it into an aqueous buffer.
Q3: What is the mechanism of action for the heronamide class of compounds?
A3: Heronamides, including Heronamide C, are understood to target cell membranes.[4][5] They physically interact with saturated hydrocarbon chains within the lipid membrane, which can disrupt the structure and function of membrane microdomains.[4][5] This interaction is believed to be a key aspect of their antifungal and other biological activities. This compound is designed to probe these membrane interactions without the potential for photochemical reactions associated with the C16-C17 double bond in Heronamide C.[1]
Troubleshooting Guide: Overcoming Solubility Issues
This guide provides solutions to common solubility problems encountered when working with this compound.
Problem 1: My this compound is not dissolving in my aqueous buffer.
-
Cause: this compound is a hydrophobic molecule with inherently low solubility in aqueous solutions. Direct dissolution in aqueous buffers is unlikely to be successful at concentrations typically required for biological assays.
-
Solution 1: Prepare a Concentrated Stock Solution in an Organic Solvent.
-
Recommendation: Dimethyl sulfoxide (DMSO) is a commonly used solvent for creating stock solutions of hydrophobic compounds.[6][7]
-
Protocol:
-
Accurately weigh the desired amount of this compound.
-
Add a minimal amount of high-purity, anhydrous DMSO to dissolve the compound completely. Sonication may aid in dissolution.
-
Once fully dissolved, add more DMSO to reach the desired stock concentration (e.g., 10 mM).
-
Store the stock solution at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles.
-
-
-
Solution 2: Use a Co-solvent System.
-
Recommendation: If the final concentration of DMSO in your assay is a concern, using a co-solvent system can be an alternative.[8][9]
-
Protocol:
-
Prepare a stock solution in a water-miscible organic solvent such as ethanol or dimethylformamide (DMF).
-
When preparing your working solution, add the stock solution to your aqueous buffer dropwise while vortexing to facilitate mixing and prevent precipitation.
-
Ensure the final concentration of the organic solvent in your assay is compatible with your experimental system and below any toxic threshold.
-
-
Problem 2: The compound precipitates out of solution when I dilute my DMSO stock into my aqueous buffer.
-
Cause: The aqueous buffer may not be able to solubilize the compound at the desired final concentration, even with a small amount of DMSO present.
-
Solution 1: Optimize the Final DMSO Concentration.
-
Recommendation: Determine the maximum tolerable DMSO concentration for your assay (typically ≤1%, but can be cell-line or assay dependent). Prepare working solutions that do not exceed this limit.
-
-
Solution 2: Utilize Solubility Enhancers.
-
Recommendation: Incorporating solubility enhancers into your aqueous buffer can help maintain the compound in solution. Cyclodextrins are a common choice for encapsulating hydrophobic molecules and increasing their aqueous solubility.[10][11][12][13][14]
-
Protocol (Using Cyclodextrins):
-
Prepare your aqueous buffer containing a suitable concentration of a cyclodextrin derivative (e.g., hydroxypropyl-β-cyclodextrin).
-
Add your this compound stock solution to the cyclodextrin-containing buffer.
-
Allow the solution to equilibrate, with gentle mixing, to facilitate the formation of inclusion complexes.
-
-
-
Solution 3: Adjust the pH of the Buffer.
-
Recommendation: The solubility of compounds with ionizable groups can be pH-dependent.[15][16][17] Although this compound is a macrolactam and not strongly ionizable, minor pH adjustments may influence its solubility.
-
Protocol:
-
Empirically test the solubility of the compound in a range of buffer pH values that are compatible with your assay.
-
Prepare your working solutions in the buffer system that provides the best solubility.
-
-
Problem 3: I am observing inconsistent results in my biological assays, which I suspect are due to poor solubility.
-
Cause: Poor solubility can lead to inaccurate compound concentrations and variable results.
-
Solution 1: Visually Inspect Your Solutions.
-
Recommendation: Before each experiment, carefully inspect your stock and working solutions for any signs of precipitation. If precipitation is observed, do not proceed with the experiment.
-
-
Solution 2: Filter Your Working Solutions.
-
Recommendation: If you suspect the presence of micro-precipitates, you can filter your final working solution through a low-protein-binding syringe filter (e.g., 0.22 µm PVDF). Be aware that this may reduce the actual concentration of your compound if a significant portion has precipitated.
-
-
Solution 3: Reduce the Particle Size.
Data Presentation
Table 1: Solubility of this compound in Common Organic Solvents
| Solvent | Temperature (°C) | Maximum Solubility (mg/mL) | Observations |
| DMSO | 25 | [Enter your data here] | e.g., Clear solution |
| Ethanol | 25 | [Enter your data here] | e.g., Slight haze |
| Methanol | 25 | [Enter your data here] | e.g., Insoluble |
| Acetonitrile | 25 | [Enter your data here] | e.g., Soluble with heating |
Table 2: Aqueous Solubility of this compound with Different Co-solvents
| Aqueous Buffer (pH 7.4) | Co-solvent | Co-solvent % (v/v) | Maximum Solubility (µg/mL) |
| PBS | DMSO | 1 | [Enter your data here] |
| PBS | DMSO | 0.5 | [Enter your data here] |
| PBS | Ethanol | 1 | [Enter your data here] |
| PBS | Ethanol | 0.5 | [Enter your data here] |
Experimental Protocols
Protocol 1: Preparation of a 10 mM Stock Solution in DMSO
-
Materials: this compound (solid), anhydrous DMSO, microcentrifuge tubes, vortex mixer, sonicator.
-
Procedure: a. Tare a sterile microcentrifuge tube on an analytical balance. b. Carefully add approximately 1 mg of this compound to the tube and record the exact weight. c. Based on the molecular weight of this compound, calculate the volume of DMSO required to make a 10 mM stock solution. d. Add the calculated volume of anhydrous DMSO to the tube. e. Vortex the tube for 1-2 minutes. f. If the solid is not fully dissolved, place the tube in a bath sonicator for 5-10 minutes. g. Visually inspect the solution to ensure it is clear and free of any particulate matter. h. Aliquot the stock solution into smaller volumes in sterile tubes to minimize freeze-thaw cycles. i. Store the aliquots at -20°C or -80°C, protected from light.
Visualizations
Caption: Workflow for preparing and troubleshooting solutions of this compound.
Caption: Proposed mechanism of action for this compound at the cell membrane.
References
- 1. chemrxiv.org [chemrxiv.org]
- 2. pubs.acs.org [pubs.acs.org]
- 3. chemrxiv.org [chemrxiv.org]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Structure and biological activity of 8-deoxyheronamide C from a marine-derived Streptomyces sp.: heronamides target saturated hydrocarbon chains in lipid membranes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. youtube.com [youtube.com]
- 8. Enhancing the Bioavailability of Poorly Soluble Compounds: Strategies for Formulation Optimization in Preclinical Studies - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 9. ijmsdr.org [ijmsdr.org]
- 10. Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 11. "Cyclodextrin as a Drug Carrier Increasing Drug Solubility" by Malka Silberberg [touroscholar.touro.edu]
- 12. scispace.com [scispace.com]
- 13. researchgate.net [researchgate.net]
- 14. scielo.br [scielo.br]
- 15. chem.libretexts.org [chem.libretexts.org]
- 16. researchgate.net [researchgate.net]
- 17. youtube.com [youtube.com]
- 18. Bioavailability Enhancement Techniques for Poorly Aqueous Soluble Drugs and Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
interpreting unexpected results in assays with 16,17-Dihydroheronamide C
Welcome to the technical support center for 16,17-Dihydroheronamide C. This resource is designed to assist researchers, scientists, and drug development professionals in interpreting unexpected results and troubleshooting common issues encountered during in-vitro assays with this compound.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its proposed mechanism of action?
This compound is a novel synthetic analog of a marine-derived peptide, currently under investigation for its potential as an anti-cancer agent. Its primary proposed mechanism of action is the inhibition of the Wnt/β-catenin signaling pathway. It is hypothesized to bind to the frizzled-class receptor LRP6, preventing the formation of the active Wnt-FZD-LRP6 complex and thereby promoting the degradation of β-catenin.
Q2: In which cancer models is this compound expected to be most effective?
Given its proposed mechanism as a Wnt/β-catenin pathway inhibitor, this compound is expected to show the most significant anti-proliferative effects in cancer cell lines with aberrant Wnt signaling. This is particularly common in colorectal cancers (e.g., HCT116, SW480) and certain types of breast cancer (e.g., MDA-MB-231).
Q3: What are the recommended baseline assays for evaluating the activity of this compound?
We recommend a multi-faceted approach to confirm the compound's activity and mechanism:
-
Cell Viability/Cytotoxicity Assays: To determine the compound's effect on cell proliferation and survival (e.g., MTT, CellTiter-Glo®).
-
Wnt/β-catenin Reporter Assays: To specifically measure the inhibition of Wnt pathway transcriptional activity (e.g., TOP/FOP Flash assay).
-
Western Blot Analysis: To observe changes in the levels of key pathway proteins, such as active β-catenin and downstream targets like c-Myc and Cyclin D1.
Troubleshooting Guide for Unexpected Results
Issue 1: High variability in IC50 values between repeat cell viability experiments.
You may observe that the calculated IC50 value for this compound in your cell viability assays (e.g., MTT) varies significantly across different experimental runs.
Possible Causes and Solutions:
-
Compound Stability: this compound is a peptide analog and may be sensitive to degradation from repeated freeze-thaw cycles.
-
Solution: Prepare single-use aliquots of your stock solution to minimize freeze-thaw events. Store aliquots at -80°C.
-
-
Cell Passage Number: High-passage number cells can exhibit altered growth rates and drug sensitivity.
-
Solution: Ensure you are using cells within a consistent and low passage number range for all experiments. We recommend not exceeding passage 20 for most cancer cell lines.
-
-
Inconsistent Seeding Density: Variations in the initial number of cells seeded can drastically affect the final readout of a viability assay.
-
Solution: Perform accurate cell counts (e.g., with a hemocytometer or automated cell counter) before seeding. Ensure a homogeneous cell suspension to avoid clumps.
-
Issue 2: Discrepancy between MTT and CellTiter-Glo® viability assay results.
You have found that the IC50 value determined by an MTT assay is significantly lower (indicating higher potency) than the IC50 value from a CellTiter-Glo® assay.
Possible Causes and Solutions:
-
Different Biological Readouts: These assays measure different cellular parameters. MTT assays measure mitochondrial reductase activity, while CellTiter-Glo® measures intracellular ATP levels. A compound can inhibit mitochondrial function without immediately causing cell death (loss of ATP).
-
Solution: This discrepancy itself is a result. It suggests that this compound may have off-target effects on mitochondrial respiration. A Seahorse assay or measurement of reactive oxygen species (ROS) could confirm this.
-
-
Assay Interference: The compound may directly interfere with the enzymatic reactions of the assays.
-
Solution: Run a cell-free control. Add this compound to media alone and perform the assay to see if it directly affects the formazan dye reduction (MTT) or luciferase activity (CellTiter-Glo®).
-
Hypothetical Data Comparison: IC50 Values (µM) in HCT116 Cells
| Assay Type | Mean IC50 (µM) | Standard Deviation | Interpretation |
|---|---|---|---|
| MTT Assay | 1.5 | ± 0.4 | Suggests potent inhibition of metabolic activity. |
| CellTiter-Glo® | 8.2 | ± 1.1 | Suggests weaker effect on total cell viability (ATP). |
| Caspase-Glo® 3/7 | > 50 | N/A | Indicates cell death is not primarily apoptotic. |
Issue 3: No significant inhibition in the TOP/FOP Flash reporter assay despite observing cytotoxicity.
Your cell viability assays show a clear dose-dependent decrease in cell survival, but a corresponding Wnt-reporter assay (TOP/FOP) shows little to no change in the TOP/FOP ratio.
Possible Causes and Solutions:
-
Off-Target Cytotoxicity: The observed cell death may be due to a mechanism independent of the Wnt pathway.
-
Solution: Perform a Western blot for key Wnt pathway proteins (active β-catenin, c-Myc). If these protein levels are unchanged at cytotoxic concentrations, it strongly suggests an off-target effect.
-
-
Timing of Assay: The inhibition of Wnt signaling may occur on a different timescale than the onset of cytotoxicity.
-
Solution: Perform a time-course experiment. Measure the TOP/FOP ratio at earlier time points (e.g., 6, 12, 24 hours) before significant cell death occurs.
-
-
Reporter Assay Sensitivity: The reporter cell line may not be sufficiently sensitive.
-
Solution: Confirm the responsiveness of your reporter cell line using a known Wnt activator (e.g., Wnt3a conditioned media) and a known inhibitor (e.g., IWR-1) as positive and negative controls, respectively.
-
Troubleshooting Workflow: Discrepancy between Cytotoxicity and Reporter Assay
Caption: A decision-tree diagram for troubleshooting conflicting results between cytotoxicity and Wnt reporter assays.
Experimental Protocols
Protocol 1: CellTiter-Glo® Luminescent Cell Viability Assay
-
Cell Seeding: Seed cells in a 96-well, opaque-walled plate at a density of 5,000 cells/well in 100 µL of complete growth medium. Incubate for 24 hours at 37°C, 5% CO2.
-
Compound Treatment: Prepare a 2x serial dilution of this compound in growth medium. Remove the old medium from the cells and add 100 µL of the compound dilutions. Include a vehicle control (e.g., 0.1% DMSO).
-
Incubation: Incubate the plate for 48 hours at 37°C, 5% CO2.
-
Reagent Preparation: Equilibrate the CellTiter-Glo® Buffer and lyophilized Substrate to room temperature. Reconstitute the reagent according to the manufacturer's instructions.
-
Assay Procedure: Remove the plate from the incubator and allow it to equilibrate to room temperature for 30 minutes.
-
Add 100 µL of the reconstituted CellTiter-Glo® reagent to each well.
-
Place the plate on an orbital shaker for 2 minutes to induce cell lysis.
-
Incubate at room temperature for 10 minutes to stabilize the luminescent signal.
-
Data Acquisition: Measure luminescence using a plate-reading luminometer.
-
Data Analysis: Normalize the data to the vehicle control (100% viability) and plot a dose-response curve to calculate the IC50 value.
Protocol 2: Western Blot for β-catenin
-
Sample Preparation: Seed 1x10^6 cells in a 6-well plate and treat with 1x and 5x the IC50 of this compound for 24 hours.
-
Lysis: Wash cells with ice-cold PBS, then lyse with 150 µL of RIPA buffer containing protease and phosphatase inhibitors. Scrape cells and collect lysate.
-
Quantification: Determine protein concentration using a BCA assay.
-
SDS-PAGE: Load 20 µg of protein per lane onto a 10% SDS-polyacrylamide gel. Run the gel until the dye front reaches the bottom.
-
Transfer: Transfer proteins to a PVDF membrane.
-
Blocking: Block the membrane with 5% non-fat dry milk in TBST for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane overnight at 4°C with a primary antibody against active β-catenin (e.g., anti-ABC, clone 8E7) and a loading control (e.g., β-actin or GAPDH).
-
Secondary Antibody Incubation: Wash the membrane 3x with TBST and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Wash the membrane 3x with TBST and detect the signal using an ECL substrate and a chemiluminescence imager.
Signaling Pathway Diagram
Wnt/β-catenin Signaling Pathway and Proposed Inhibition by this compound
Caption: Proposed mechanism of this compound as an inhibitor of the Wnt/β-catenin pathway.
troubleshooting contamination in 16,17-Dihydroheronamide C samples
Welcome to the technical support center for 16,17-Dihydroheronamide C. This resource provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in identifying and resolving potential contamination issues with samples of this compound.
Frequently Asked Questions (FAQs)
Q1: My NMR spectrum shows unexpected signals in the aliphatic region (0.8-1.5 ppm). What could be the source of this contamination?
A1: Unidentified signals in the aliphatic region of your NMR spectrum could be due to several factors. One common source is grease from laboratory equipment, which can be inadvertently introduced during the purification process. Another possibility, if your sample was purified using silica gel chromatography with commercial-grade hexanes, is the presence of residual grease from the solvent. Finally, if mineral oil was used in any of the synthetic steps (for example, with sodium hydride), incomplete removal can lead to these signals.
Q2: I am observing broad or distorted peaks in my HPLC analysis. What is the likely cause?
A2: Broad or distorted peaks in HPLC analysis can indicate the presence of particulate matter. A likely source of this is fine particles of silica gel from the purification column, which may have passed through filters and contaminated the final product. The presence of these "fines" can increase backpressure and lead to poor chromatographic separation.
Q3: My LC-MS analysis shows a peak with a mass corresponding to a tin adduct. Why is this present and how can I remove it?
A3: The synthesis of this compound involves a Stille coupling reaction, which utilizes organotin reagents. The presence of a tin adduct in your LC-MS data strongly suggests residual organotin byproducts, such as Bu3SnX, from this synthetic step. These byproducts can be difficult to remove with standard chromatography. Specific workup procedures, such as washing the reaction mixture with a saturated aqueous solution of potassium fluoride (KF) or filtering through silica gel treated with triethylamine, are often necessary to remove these tin-containing impurities.
Q4: I suspect my sample is degrading. What are the potential causes?
A4: While this compound is designed to be more stable than its parent compound, degradation can still occur. The use of acidic silica gel during purification can potentially lead to the hydrolysis or rearrangement of sensitive functional groups. It is recommended to use pH-neutral silica gel (pH 6.5-7.5) for the purification of pH-sensitive compounds. Additionally, exposure to harsh acidic or basic conditions during workup should be avoided.
Q5: My sample has an off-white or yellowish color, but I expect a colorless oil. What could be the reason?
A5: A colored impurity could be a byproduct from the multi-step synthesis. One possibility is the formation of homocoupled products from the organostannane reagent used in the Stille reaction. These dimeric byproducts can sometimes be colored and may co-elute with the desired product during chromatography. Careful optimization of the chromatographic separation may be required for their removal.
Troubleshooting Guides
Issue 1: Identification of Unknown Contaminants
This guide provides a workflow for identifying the source of unknown contaminants in your this compound sample.
Caption: Troubleshooting workflow for identifying contaminants.
Data on Potential Contaminants
| Potential Contaminant | Source | Typical Analytical Signature |
| Organotin Byproducts (e.g., Bu3SnX) | Stille Coupling Reaction | Signals in NMR (0.9-1.6 ppm), Tin isotope pattern in MS |
| Homocoupled Stannane Product | Stille Coupling Side-reaction | Unexpected aromatic/vinylic signals in NMR, Higher MW peak in MS |
| Silica Gel "Fines" | Column Chromatography | Broad peaks in HPLC, visible particulates |
| Grease/Mineral Oil | Lab equipment/reagents | Aliphatic signals in NMR (0.8-1.5 ppm) |
| Byproducts from acidic silica | Column Chromatography | Unexpected degradation products in LC-MS |
Key Experimental Protocols
Protocol 1: Removal of Organotin Impurities
Objective: To remove residual organotin byproducts from a sample of this compound.
Methodology:
-
Dissolve the crude sample in a suitable organic solvent (e.g., ethyl acetate).
-
Add a saturated aqueous solution of potassium fluoride (KF).
-
Stir the biphasic mixture vigorously for at least one hour. The fluoride ions will react with the organotin byproducts to form insoluble tin fluorides.
-
Separate the organic layer.
-
Wash the organic layer with brine.
-
Dry the organic layer over anhydrous sodium sulfate (Na2SO4), filter, and concentrate in vacuo.
-
Proceed with further purification, such as silica gel chromatography.
Protocol 2: Quality Control by HPLC
Objective: To assess the purity of a this compound sample using High-Performance Liquid Chromatography (HPLC).
Methodology:
-
Mobile Phase A: Water with 0.1% formic acid
-
Mobile Phase B: Acetonitrile with 0.1% formic acid
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm)
-
Flow Rate: 1.0 mL/min
-
Detection: UV at 254 nm
-
Gradient:
-
0-5 min: 10% B
-
5-25 min: 10% to 90% B
-
25-30 min: 90% B
-
30-35 min: 90% to 10% B
-
35-40 min: 10% B
-
-
Sample Preparation: Dissolve a small amount of the sample in methanol to a concentration of approximately 1 mg/mL. Filter through a 0.22 µm syringe filter before injection.
Signaling Pathway of Potential Contaminant Introduction
The following diagram illustrates the points in the synthesis and purification process where contaminants are likely to be introduced.
Caption: Potential points of contamination during synthesis.
Technical Support Center: Optimization of Antifungal Assay Parameters for Heronamide Analogs
Welcome to the technical support center for researchers, scientists, and drug development professionals working with Heronamide analogs. This resource provides troubleshooting guidance and frequently asked questions (FAQs) to address common challenges encountered during the optimization of antifungal assays for this promising class of natural products.
Frequently Asked Questions (FAQs)
Q1: My Heronamide analog is not showing any antifungal activity. What are the common reasons for this?
A1: Several factors could contribute to a lack of observed activity. Consider the following:
-
Solubility: Heronamide analogs are often lipophilic and may have poor solubility in aqueous assay media. Ensure your compound is fully dissolved in a suitable co-solvent (e.g., DMSO) before adding it to the assay medium. Precipitated compound will not be available to interact with the fungal cells.
-
Compound Concentration: The effective concentration range for Heronamide analogs may be narrow. We recommend performing a broad dose-response curve to identify the optimal concentration range.
-
Inoculum Density: An excessively high fungal inoculum can overwhelm the effect of the compound. Ensure you are using a standardized and appropriate inoculum size as per established protocols (e.g., CLSI guidelines).
-
Mechanism of Action: Heronamides are known to target the fungal cell membrane. The chosen assay endpoint should be sensitive to membrane disruption. Consider assays that measure membrane integrity in addition to simple growth inhibition.
Q2: I am observing inconsistent results between experiments. How can I improve the reproducibility of my antifungal assays?
A2: Inconsistent results are often due to variability in experimental parameters. To improve reproducibility:
-
Standardize Inoculum Preparation: Use a spectrophotometer to standardize the initial fungal cell suspension to a specific optical density before dilution.
-
Control Solvent Concentration: Ensure the final concentration of your solvent (e.g., DMSO) is consistent across all wells and does not exceed a level that inhibits fungal growth (typically ≤1-2%). Run a solvent-only control to verify this.
-
Uniform Incubation Conditions: Maintain consistent temperature and humidity during incubation. Shaking conditions (if applicable) should also be standardized.
-
Objective Endpoint Reading: Whenever possible, use a quantitative method for endpoint determination, such as a microplate reader, to avoid subjective visual assessment.
Q3: What is the mechanism of action of Heronamide analogs, and how does this impact assay design?
A3: Heronamide C, a representative member of this class, is believed to exert its antifungal effect by targeting and disrupting the fungal cell membrane. Specifically, it interacts with phospholipids that have saturated hydrocarbon chains[1]. This leads to a loss of membrane integrity and subsequent cell death.
This mechanism has several implications for assay design:
-
Endpoint Selection: Assays that measure membrane permeability (e.g., using fluorescent dyes like propidium iodide) can provide valuable mechanistic insights in addition to standard growth inhibition readouts.
-
Kinetic Studies: Time-kill assays can be employed to understand how quickly the Heronamide analogs induce fungal cell death.
-
Fungal Strain Selection: The lipid composition of the fungal cell membrane can vary between species and even strains. It is advisable to test your analogs against a panel of clinically relevant fungi to assess their spectrum of activity.
Troubleshooting Guide
This guide addresses specific issues you may encounter during your experiments with Heronamide analogs.
| Problem | Possible Cause(s) | Recommended Solution(s) |
| Compound Precipitation in Assay Medium | - Poor solubility of the Heronamide analog in the aqueous medium.- The concentration of the compound exceeds its solubility limit. | - Increase the initial concentration of the stock solution in a suitable organic solvent (e.g., DMSO) to minimize the volume added to the assay medium.- Test a range of final solvent concentrations to find the optimal balance between compound solubility and solvent toxicity to the fungus.- Consider the use of a small percentage of a non-ionic surfactant like Tween 80 (e.g., 0.01-0.05%) to improve solubility. |
| High Variability in MIC Values | - Inconsistent inoculum size.- Subjective endpoint determination.- Edge effects in microtiter plates. | - Standardize the inoculum using a spectrophotometer or hemocytometer.- Use a microplate reader to determine the endpoint at a specific absorbance (e.g., 50% growth inhibition).- To minimize evaporation, do not use the outermost wells of the microtiter plate for experimental samples, or fill them with sterile medium. |
| No Correlation Between Growth Inhibition and Cell Death | - The compound may be fungistatic rather than fungicidal at the tested concentrations.- The chosen endpoint for cell death is not sensitive enough. | - Perform a minimum fungicidal concentration (MFC) assay by plating the contents of the MIC wells onto agar plates to determine the concentration required for cell killing.- Utilize a more sensitive viability stain, such as a fluorescent live/dead staining kit, and analyze via flow cytometry or fluorescence microscopy. |
| Heronamide Analog Appears to Lose Activity Over Time | - Instability of the compound in the assay medium.- Adsorption of the lipophilic compound to plasticware. | - Prepare fresh dilutions of the compound for each experiment.- Consider using low-protein-binding microtiter plates. |
Experimental Protocols
I. Broth Microdilution Assay for Antifungal Susceptibility Testing of Heronamide Analogs
This protocol is adapted from the Clinical and Laboratory Standards Institute (CLSI) guidelines and is suitable for determining the Minimum Inhibitory Concentration (MIC) of Heronamide analogs against yeast and filamentous fungi.
Materials:
-
Fungal isolate of interest (e.g., Candida albicans, Aspergillus fumigatus)
-
RPMI-1640 medium with L-glutamine, without bicarbonate, buffered with MOPS
-
Sterile 96-well flat-bottom microtiter plates
-
Heronamide analog stock solution (e.g., 10 mg/mL in 100% DMSO)
-
Positive control antifungal (e.g., Amphotericin B, Fluconazole)
-
Spectrophotometer
-
Microplate reader
Procedure:
-
Inoculum Preparation:
-
For yeasts: From a fresh culture, prepare a cell suspension in sterile saline and adjust the turbidity to a 0.5 McFarland standard (approximately 1-5 x 10^6 CFU/mL). Dilute this suspension 1:1000 in RPMI-1640 medium to obtain a final inoculum of 1-5 x 10^3 CFU/mL.
-
For filamentous fungi: Harvest conidia from a mature culture and suspend in sterile saline containing 0.05% Tween 80. Adjust the conidial suspension to a concentration of 0.4-5 x 10^4 CFU/mL in RPMI-1640 medium.
-
-
Compound Dilution:
-
Prepare a serial two-fold dilution of the Heronamide analog in RPMI-1640 medium in a separate 96-well plate. Ensure the final DMSO concentration in the assay plate does not exceed 1-2%.
-
-
Assay Plate Preparation:
-
Add 100 µL of the diluted Heronamide analog to the corresponding wells of the assay plate.
-
Add 100 µL of the fungal inoculum to each well.
-
Include a growth control (fungal inoculum in medium without compound) and a sterility control (medium only).
-
-
Incubation:
-
Incubate the plates at 35°C for 24-48 hours for yeasts and 48-72 hours for filamentous fungi.
-
-
Endpoint Determination:
-
The MIC is the lowest concentration of the Heronamide analog that causes a significant inhibition of growth (typically ≥50%) compared to the growth control. This can be determined visually or by reading the absorbance at a suitable wavelength (e.g., 490 nm) with a microplate reader.
-
II. Fungal Membrane Integrity Assay
This protocol can be used to investigate the membrane-disrupting effects of Heronamide analogs.
Materials:
-
Fungal cells treated with Heronamide analog at various concentrations (including a no-compound control)
-
Propidium Iodide (PI) stock solution (e.g., 1 mg/mL in water)
-
Phosphate-buffered saline (PBS)
-
Flow cytometer or fluorescence microscope
Procedure:
-
Treatment:
-
Incubate the fungal cells with the Heronamide analog at the desired concentrations for a specified time (e.g., 1, 4, and 24 hours).
-
-
Staining:
-
Harvest the fungal cells by centrifugation and wash twice with PBS.
-
Resuspend the cells in PBS and add PI to a final concentration of 1-5 µg/mL.
-
Incubate in the dark for 15-30 minutes at room temperature.
-
-
Analysis:
-
Flow Cytometry: Analyze the stained cells using a flow cytometer. PI will only enter and stain cells with compromised membranes, resulting in a fluorescent signal.
-
Fluorescence Microscopy: Mount the stained cells on a microscope slide and observe using a fluorescence microscope with appropriate filters for PI (excitation ~535 nm, emission ~617 nm). Cells with damaged membranes will appear red.
-
Visualizations
Caption: Workflow for Antifungal Susceptibility Testing of Heronamide Analogs.
References
Technical Support Center: Synthesis of Polyene Macrolactams
Welcome to the technical support center for the synthesis of polyene macrolactams. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common side reactions and challenges encountered during the synthesis of this important class of molecules. The information is tailored for researchers, scientists, and drug development professionals.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
This section is organized in a question-and-answer format to directly address specific issues you may encounter during your experiments.
1. Macrolactamization Step: Low Yields and Competing Oligomerization
Question: I am observing very low yields of my desired polyene macrolactam during the final ring-closing step, and mass spectrometry analysis suggests the formation of dimers and other oligomers. What is causing this and how can I favor the intramolecular cyclization?
Answer:
The primary cause of low macrolactam yield is the competition between the desired intramolecular cyclization and intermolecular oligomerization.[1] At higher concentrations, the reactive ends of two different precursor molecules are more likely to react with each other than the two ends of the same molecule.
Troubleshooting Strategies:
-
High-Dilution Conditions: Performing the macrolactamization at very low concentrations (typically submillimolar) is the most effective strategy to minimize intermolecular reactions.[1] While operationally complex, this can be achieved using syringe pumps to slowly add the linear precursor to a large volume of solvent.
-
Choice of Solvent: The solvent can play a crucial role in pre-organizing the linear precursor for cyclization. While there is no universal "best" solvent, non-polar solvents can sometimes favor a folded conformation that brings the reactive termini closer. However, solubility of the precursor is a key consideration.
-
Selection of Coupling Reagent: The choice of coupling reagent can significantly impact the efficiency of macrolactamization and the extent of side reactions. Reagents that promote rapid intramolecular cyclization can outperform those that lead to slower reactions, which provide more opportunity for intermolecular coupling. Some modern coupling reagents are designed to minimize side reactions like epimerization.[2]
Quantitative Data on Reaction Conditions:
The following table summarizes the impact of concentration on the yield of macrolactam versus oligomers.
| Concentration of Linear Precursor | Predominant Product | Typical Yield of Monomer | Reference |
| > 0.1 M | Oligomers/Polymers | < 10% | [3] |
| 0.01 M - 0.1 M | Mixture of Monomer and Oligomers | 10-40% | [3] |
| < 0.001 M (High Dilution) | Macrolactam (Monomer) | > 70% | [1] |
Experimental Protocol: High-Dilution Macrolactamization
-
Apparatus Setup: A multi-neck round-bottom flask is equipped with a magnetic stirrer, a reflux condenser (if heating), and an inlet for a syringe pump.
-
Solvent: A large volume of an appropriate, dry solvent (e.g., dichloromethane, THF, or toluene) is added to the flask. The choice of solvent should be based on the solubility of the linear precursor.
-
Precursor Solution: The linear amino-acid precursor is dissolved in a small volume of the same solvent to prepare a stock solution.
-
Slow Addition: The precursor solution is drawn into a syringe and placed on a syringe pump. The solution is then added dropwise to the vigorously stirred solvent in the reaction flask over a prolonged period (e.g., 8-24 hours).
-
Reaction Monitoring: The progress of the reaction can be monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) to determine the optimal reaction time.
-
Work-up and Purification: Once the reaction is complete, the solvent is removed under reduced pressure, and the crude product is purified by flash column chromatography to isolate the desired macrolactam.
Logical Workflow for Troubleshooting Low Macrolactamization Yield:
Caption: Troubleshooting workflow for low macrolactamization yield.
2. Unwanted Isomerization: Transannular Pericyclic Reactions
Question: I have successfully synthesized my polyene macrolactam, but upon standing or during purification, I observe the formation of new, isomeric products. What is happening?
Answer:
Polyene macrolactams are predisposed to undergo spontaneous transannular pericyclic reactions, such as Diels-Alder [4+2] or [6+4] cycloadditions, due to the spatial proximity of the polyene segments within the macrocycle.[4][5] These reactions can lead to the formation of complex polycyclic structures, which may be undesired if the monocyclic macrolactam is the target compound.
Troubleshooting Strategies:
-
Storage Conditions: Store the purified polyene macrolactam at low temperatures (e.g., -20°C or -80°C) and protected from light to minimize thermal and photochemical activation of transannular reactions.
-
Solvent Choice for Storage: If storing in solution, use a non-polar, aprotic solvent. Protic or highly polar solvents might facilitate conformational changes that promote intramolecular reactions.
-
Rapid Purification: Minimize the time the compound spends in solution during work-up and purification. Use efficient chromatographic techniques to isolate the desired product quickly.
-
Protecting Groups: In some cases, the strategic placement of bulky protecting groups on the polyene chain or the macrolactam backbone can sterically hinder the approach of the reactive polyene segments, thus disfavoring transannular cyclization.
Reaction Pathway: Transannular Diels-Alder Reaction
Caption: Pathway of a transannular Diels-Alder reaction.
3. Loss of Stereochemical Integrity: Epimerization
Question: I am observing diastereomers of my target macrolactam in the final product. What could be causing this loss of stereochemistry?
Answer:
Epimerization, the change in configuration at one stereocenter, is a common side reaction in peptide and macrolactam synthesis.[6] It most frequently occurs at the α-carbon of the amino acid residue whose carboxyl group is activated for the amide bond formation. The abstraction of the α-proton by a base leads to a planar enolate intermediate, which can be re-protonated from either face, leading to a mixture of diastereomers.
Factors Influencing Epimerization:
-
Coupling Reagent: Some coupling reagents are more prone to causing epimerization than others.[7]
-
Base: The type and amount of base used can significantly affect the rate of epimerization.[7]
-
Temperature: Higher reaction temperatures generally increase the rate of epimerization.[8]
-
Solvent: Polar aprotic solvents can sometimes promote epimerization.
Troubleshooting Strategies:
-
Choice of Coupling Reagent: Utilize coupling reagents known to suppress epimerization, such as those based on ethyl 2-cyano-2-(hydroxyimino)acetate (Oxyma) or 1-hydroxy-7-azabenzotriazole (HOAt).
-
Base Selection: Use a non-nucleophilic, sterically hindered base like N,N-diisopropylethylamine (DIPEA) in stoichiometric amounts. Avoid excess base.
-
Low Temperature: Perform the coupling reaction at low temperatures (e.g., 0°C to -20°C) to minimize the rate of proton abstraction.
-
Solvent Considerations: While solvent effects can be complex, consider using less polar solvents if compatible with the solubility of your starting materials.
Quantitative Data on Epimerization:
The following table provides a qualitative comparison of the propensity of different coupling reagents to cause epimerization.
| Coupling Reagent Class | Additive | Propensity for Epimerization |
| Carbodiimides (e.g., DCC, EDC) | HOBt | Moderate |
| Carbodiimides (e.g., DCC, EDC) | HOAt | Low |
| Phosphonium Salts (e.g., PyBOP) | - | Moderate |
| Aminium/Uronium Salts (e.g., HBTU) | - | Moderate |
| Immonium Salts (e.g., COMU) | Oxyma | Low |
Experimental Protocol: Low-Epimerization Macrolactamization
-
Pre-cooling: Cool the reaction vessel containing a solution of the linear precursor in a dry, aprotic solvent (e.g., dichloromethane) to 0°C or lower in an ice or dry ice/acetone bath.
-
Reagent Addition: Add the coupling reagent (e.g., COMU) and a stoichiometric amount of a non-nucleophilic base (e.g., DIPEA) to the cooled solution under an inert atmosphere (e.g., argon or nitrogen).
-
Slow Warming: Allow the reaction mixture to stir at the low temperature for a specified period (e.g., 1-2 hours) and then slowly warm to room temperature while monitoring the reaction progress.
-
Monitoring and Work-up: Monitor the reaction by LC-MS. Once complete, quench the reaction and proceed with the standard aqueous work-up and purification.
4. Degradation of the Polyene Chain
Question: My polyene-containing intermediates and final product seem to be degrading, as indicated by a loss of color and the appearance of multiple spots on TLC. How can I prevent this?
Answer:
The conjugated polyene system is susceptible to degradation through oxidation and photochemical reactions. Exposure to oxygen, light, and elevated temperatures can lead to the formation of various degradation products, including epoxides, aldehydes, and shorter chain fragments, resulting in a loss of conjugation and biological activity.
Troubleshooting Strategies:
-
Inert Atmosphere: Conduct all reactions involving the polyene moiety under an inert atmosphere of argon or nitrogen.[9]
-
Degassed Solvents: Use solvents that have been thoroughly degassed to remove dissolved oxygen. This can be achieved by sparging with an inert gas or by several freeze-pump-thaw cycles.
-
Protection from Light: Protect the reaction vessel and any solutions containing the polyene from light by wrapping them in aluminum foil.
-
Use of Antioxidants: In some cases, a small amount of an antioxidant, such as butylated hydroxytoluene (BHT), can be added to the reaction mixture or during storage to inhibit radical-mediated oxidation.
-
Temperature Control: Avoid excessive heat during reactions and purification.
Experimental Workflow for Handling Sensitive Polyenes:
Caption: Workflow for preventing polyene degradation.
References
- 1. researchgate.net [researchgate.net]
- 2. peptide.com [peptide.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Troubleshooting [chem.rochester.edu]
- 5. Enantioselective total synthesis of vicenistatin, a novel 20-membered macrocyclic lactam antitumor antibiotic - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]
- 6. Epimerisation in Peptide Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. csbio.com [csbio.com]
- 8. pubs.acs.org [pubs.acs.org]
- 9. researchgate.net [researchgate.net]
Technical Support Center: Scaling Up the Synthesis of 16,17-Dihydroheronamide C
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals involved in the synthesis of 16,17-Dihydroheronamide C. The information is presented in a question-and-answer format to directly address specific issues that may be encountered during experimental work.
Frequently Asked Questions (FAQs)
Q1: What is the overall synthetic strategy for this compound?
A1: The synthesis of this compound is based on a modular strategy.[1][2][3] It involves the synthesis of two key fragments: a C1-C13 fragment and a C14-C27 fragment. These fragments are then coupled together, followed by macrolactamization and deprotection steps to yield the final product.[1]
Q2: What are the starting materials for the key fragments?
A2: The C1-C13 fragment can be synthesized from L-ribose, while the C14-C27 fragment is prepared from a chiral enyneamine.[1] For the synthesis of the related compound, ent-heronamide C, the C1-C13 fragment is derived from D-ribose and the C14-C27 fragment from homoallylamine.[1]
Q3: What are the key chemical reactions involved in the synthesis?
A3: The key reactions include:
-
Stille Coupling: To couple the C1-C13 and C14-C27 fragments.[1]
-
Macrolactamization: To form the 20-membered macrolactam ring.[1]
-
Borylcupration/Protonation: A highly regioselective reaction used in the synthesis of the C14-C27 fragment.[1]
-
Suzuki Coupling: Utilized in the broader modular strategy for heronamide C-type molecules.[1]
Troubleshooting Guides
This section provides solutions to potential problems that may arise during the synthesis of this compound.
Stille Coupling of C1-C13 and C14-C27 Fragments
Problem: Low yield of the coupled product (compound 31 in the synthesis of ent-heronamide C, analogous to the coupling for this compound). The reported yield is 40%.[1]
| Potential Cause | Troubleshooting Steps |
| Catalyst Inactivity | - Ensure the palladium catalyst is fresh and active. - Degas all solvents and reagents thoroughly to remove oxygen. - Use Schlenk techniques for the reaction setup. |
| Impurities in Stannane or Halide | - Purify the organostannane and vinyl iodide fragments meticulously before the coupling reaction. - Tin residues can be difficult to remove and may interfere with subsequent reactions. |
| Suboptimal Reaction Conditions | - Optimize the reaction temperature and time. - Screen different palladium catalysts and ligands. - Ensure the base used is of high quality and added in the correct stoichiometry. |
| Side Reactions | - Homo-coupling of the organostannane can be a significant side reaction. Running the reaction at lower temperatures might mitigate this. |
Macrolactamization
Problem: Low yield of the macrolactam. The reported yield for the formation of TES-protected ent-heronamide C over 2 steps (DBU treatment followed by HATU) is 53%.[1]
| Potential Cause | Troubleshooting Steps |
| High Concentration | - Macrolactamization is highly sensitive to concentration. Use high-dilution conditions to favor intramolecular cyclization over intermolecular polymerization. |
| Inefficient Coupling Reagent | - Screen different peptide coupling reagents (e.g., HATU, HBTU, PyBOP). - Optimize the amount of coupling reagent and base used. |
| Conformational Constraints | - The linear precursor may adopt a conformation that is unfavorable for cyclization. Molecular modeling can sometimes provide insights into more favorable structures. |
| Deprotection Issues | - Incomplete deprotection of the precursor can prevent cyclization. Ensure complete removal of protecting groups before attempting macrolactamization. |
Purification of the Final Product
Problem: Difficulty in purifying this compound. Macrocyclic compounds can be challenging to purify.
| Potential Cause | Troubleshooting Steps |
| Complex Impurity Profile | - Use a multi-step purification protocol. This may involve a combination of normal-phase and reversed-phase chromatography. |
| Poor Solubility | - Screen a variety of solvent systems for chromatography to find one that provides good solubility and separation. |
| Product Instability | - this compound lacks the C16-C17 double bond, making it more stable than Heronamide C to certain degradation pathways.[1] However, care should still be taken to avoid harsh conditions during purification. |
Quantitative Data Summary
The following table summarizes the reported yields for key steps in the synthesis of ent-heronamide C, which follows a similar synthetic strategy to this compound.[1]
| Reaction Step | Product | Yield (%) |
| Stille Coupling | Coupled C1-C13 and C14-C27 fragments | 40 |
| Macrolactamization (2 steps) | TES-protected ent-heronamide C | 53 |
| TES Deprotection | ent-heronamide C | 90 |
Experimental Protocols
Stille Coupling (Analogous to the synthesis of this compound)
This protocol is based on the synthesis of compound 31 in the synthesis of ent-heronamide C.[1]
-
To a solution of the C1-C13 fragment (ent-9 ) and the C14-C27 vinyl iodide fragment (12 ) in a degassed solvent (e.g., DMF or toluene), add the palladium catalyst (e.g., Pd(PPh₃)₄) and a copper(I) co-catalyst (e.g., CuI).
-
Add a suitable base (e.g., CsF or Et₃N).
-
Stir the reaction mixture under an inert atmosphere (e.g., Argon or Nitrogen) at the optimized temperature until the reaction is complete (monitored by TLC or LC-MS).
-
Upon completion, quench the reaction and perform an aqueous workup.
-
Purify the crude product by column chromatography to obtain the coupled product.
Macrolactamization (HATU mediated)
This protocol is based on the synthesis of TES-protected ent-heronamide C (32 ).[1]
-
Dissolve the deprotected linear amino acid precursor in a large volume of a suitable solvent (e.g., DMF or CH₂Cl₂) to achieve high dilution.
-
Add the coupling reagent HATU and a non-nucleophilic base (e.g., DIPEA or 2,4,6-collidine).
-
Stir the reaction at room temperature for an extended period (e.g., 12-24 hours), monitoring the progress by LC-MS.
-
Once the reaction is complete, remove the solvent under reduced pressure.
-
Purify the crude macrolactam by column chromatography.
Visualizations
Caption: Synthetic workflow for this compound.
Caption: Troubleshooting decision tree for key synthetic steps.
References
Validation & Comparative
Unraveling the Antifungal Potency of Heronamides: A Comparative Analysis of Heronamide C and its Saturated Analogue
A detailed comparison of the antifungal activities of Heronamide C and 16,17-Dihydroheronamide C reveals the critical role of the C16-C17 double bond in the former's potent biological function. This guide synthesizes the available experimental data to provide a clear understanding of their differential efficacy for researchers in mycology and drug discovery.
Heronamide C, a polyene macrolactam isolated from marine-derived actinomycetes, has demonstrated significant antifungal properties.[1] In contrast, its synthetic analogue, this compound, in which the C16-C17 double bond is saturated, displays a starkly different biological profile. This comparative analysis delves into the experimental findings that highlight the structural determinants of antifungal activity in this class of compounds.
Comparative Antifungal Efficacy
The antifungal activity of this compound was evaluated alongside other Heronamide C analogues against the fission yeast Schizosaccharomyces pombe. The results unequivocally demonstrate that the saturation of the C16-C17 double bond leads to a complete loss of antifungal activity.
| Compound | Target Organism | Concentration | Result |
| Heronamide C | Schizosaccharomyces pombe | - | Potent antifungal activity |
| This compound | Schizosaccharomyces pombe | up to 50 μM | No growth inhibition |
| ent-Heronamide C | Schizosaccharomyces pombe (wild-type) | IC₅₀ = 0.26 μM | Potent antifungal activity |
| 8-Deoxyheronamide C | Schizosaccharomyces pombe (wild-type) | - | Growth inhibition |
| (Data synthesized from multiple sources)[2] |
The lack of activity for this compound is surprising, as computational modeling suggested that its overall macrocycle conformation is very similar to that of the active Heronamide C.[3] This finding underscores the exceptional importance of the C16-C17 double bond for the biological activity of Heronamide C.[2][3][4][5][6] The antifungal mechanism of heronamides is believed to involve the targeting of cell membranes, specifically by interacting with saturated hydrocarbon chains within the lipid bilayer.[1][7]
Experimental Protocols
The evaluation of the antifungal activity of these compounds was conducted using a standardized yeast growth inhibition assay.
Organism: Fission yeast (Schizosaccharomyces pombe) wild-type and various mutant strains.
Methodology:
-
Preparation of Compounds: Synthetic this compound, ent-Heronamide C, and 8-Deoxyheronamide C were dissolved in a suitable solvent, typically DMSO.
-
Yeast Culture: S. pombe cells were cultured in an appropriate liquid medium to the mid-logarithmic growth phase.
-
Assay Setup: The yeast culture was diluted and distributed into multi-well plates.
-
Compound Addition: The test compounds were added to the wells at various concentrations. A solvent control (DMSO) was also included.
-
Incubation: The plates were incubated at a controlled temperature (e.g., 30°C) for a specified period (e.g., 24-48 hours).
-
Growth Measurement: Fungal growth was assessed by measuring the optical density (OD) at a specific wavelength (e.g., 600 nm) using a microplate reader.
-
Data Analysis: The percentage of growth inhibition was calculated relative to the solvent control. For active compounds, the half-maximal inhibitory concentration (IC₅₀) was determined.
Experimental Workflow
The following diagram illustrates the general workflow for comparing the antifungal activities of Heronamide C analogues.
Caption: Workflow for Antifungal Activity Comparison.
Signaling Pathway and Mode of Action
While a specific signaling pathway triggered by Heronamide C has not been fully elucidated, its primary target is known to be the cell membrane. The interaction with saturated hydrocarbon chains in lipids likely disrupts membrane integrity and function, leading to cell death. The inactivity of this compound suggests that the C16-C17 double bond is directly involved in this membrane interaction or is essential for maintaining a specific conformation required for binding.
The diagram below illustrates the proposed mode of action.
Caption: Proposed Mode of Action of Heronamides.
References
- 1. researchgate.net [researchgate.net]
- 2. pubs.acs.org [pubs.acs.org]
- 3. chemrxiv.org [chemrxiv.org]
- 4. Design, Synthesis, and Antifungal Activity of this compound and ent-Heronamide C - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. pubs.acs.org [pubs.acs.org]
- 7. pubs.acs.org [pubs.acs.org]
Unraveling the Mechanism of Action of Heronamide C: A Comparative Analysis with 16,17-Dihydroheronamide C
Heronamide C has emerged as a promising antifungal agent due to its unique mode of action, which involves the direct interaction with and disruption of fungal cell membranes. Specifically, it targets the saturated hydrocarbon chains within the lipid bilayer, leading to the perturbation of membrane microdomains, often referred to as lipid rafts. This disruption of membrane integrity is believed to be the primary cause of its antifungal effects.
To validate this proposed mechanism and to understand the structure-activity relationship of Heronamide C, 16,17-Dihydroheronamide C was synthesized as a molecular probe. The saturation of the C16-C17 double bond in this analog provides a powerful tool to assess the role of this specific chemical feature in the biological activity of the parent compound.
Comparative Antifungal Activity
The most striking difference between Heronamide C and its dihydro derivative lies in their antifungal potency against the fission yeast Schizosaccharomyces pombe. While Heronamide C exhibits significant growth inhibitory effects, this compound is virtually inactive.
| Compound | Target Organism | IC50 (μM) |
| Heronamide C | Schizosaccharomyces pombe | ~0.13 |
| This compound | Schizosaccharomyces pombe | >50[1] |
This dramatic decrease in activity for this compound strongly indicates that the C16-C17 double bond is indispensable for the antifungal action of Heronamide C.
Experimental Protocols
The following are detailed methodologies for the key experiments used to compare the activities of Heronamide C and this compound.
Antifungal Susceptibility Testing (Broth Microdilution Assay)
This assay is used to determine the minimum inhibitory concentration (MIC) or the half-maximal inhibitory concentration (IC50) of a compound against a specific microorganism.
-
Inoculum Preparation: A single colony of Schizosaccharomyces pombe is inoculated into a suitable liquid medium (e.g., Yeast Extract with Supplements - YES) and incubated at 30°C with shaking until it reaches the mid-logarithmic growth phase. The cell density is then adjusted to a standard concentration (e.g., 1 x 10^5 cells/mL) in fresh medium.
-
Compound Dilution: A serial dilution of the test compounds (Heronamide C and this compound) is prepared in a 96-well microtiter plate using the same growth medium. A range of concentrations is tested to determine the inhibitory effects.
-
Inoculation: The standardized yeast inoculum is added to each well of the microtiter plate containing the diluted compounds. Control wells containing only the yeast inoculum (positive control) and wells with medium only (negative control) are also included.
-
Incubation: The microtiter plate is incubated at 30°C for 24-48 hours.
-
Data Analysis: The growth of the yeast in each well is measured by reading the optical density (OD) at 600 nm using a microplate reader. The percentage of growth inhibition is calculated for each compound concentration relative to the positive control. The IC50 value, the concentration of the compound that inhibits 50% of the yeast growth, is then determined by plotting the percentage of inhibition against the compound concentration and fitting the data to a dose-response curve.
Surface Plasmon Resonance (SPR) Analysis of Lipid Membrane Interaction
SPR is a label-free technique used to measure the binding affinity and kinetics of molecular interactions in real-time. In this context, it is used to study the interaction of heronamides with artificial lipid membranes (liposomes).
-
Liposome Preparation: Liposomes mimicking the composition of fungal cell membranes are prepared. This typically involves dissolving lipids (e.g., a mixture of phosphatidylcholine, phosphatidylethanolamine, and ergosterol) in an organic solvent, evaporating the solvent to form a thin lipid film, and then hydrating the film with a buffer to form multilamellar vesicles. These are then sonicated or extruded to create small unilamellar vesicles (SUVs).
-
Sensor Chip Preparation: An L1 sensor chip, which has a lipophilic surface, is used to capture the prepared liposomes. The liposomes are injected over the sensor surface, where they fuse and form a lipid bilayer.
-
Analyte Injection: Solutions of Heronamide C and this compound at various concentrations are prepared in a suitable running buffer. These solutions are then injected sequentially over the captured lipid bilayer on the sensor chip.
-
Data Acquisition and Analysis: The change in the refractive index at the sensor surface, which is proportional to the mass of the analyte binding to the lipid membrane, is monitored in real-time and recorded as a sensorgram. The resulting data is analyzed to determine the binding affinity (KD) of each compound to the lipid membrane. This provides a quantitative measure of their interaction with the lipid bilayer.
Visualizing the Mechanism and Workflow
To better understand the proposed mechanism of action and the experimental process, the following diagrams are provided.
References
Comparative Analysis of Heronamide C Analogs: A Guide for Researchers
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of Heronamide C and its key analogs, supported by available experimental data. Heronamide C, a polyketide macrolactam, and its derivatives have garnered interest for their unique biological activities, primarily their antifungal properties and interaction with cellular membranes.
This guide summarizes the structure-activity relationships of prominent Heronamide C analogs, presents available quantitative data on their biological performance, and details the experimental protocols for the key assays cited.
Structure-Activity Relationship and Performance Data
The biological activity of Heronamide C analogs is significantly influenced by specific structural features. The polyene macrolactam core common to these compounds facilitates their interaction with lipid membranes, which is believed to be their primary mechanism of action.[1][2] Key structural modifications and their impact on antifungal activity against the fission yeast Schizosaccharomyces pombe are outlined below.
Key Analogs and their Activities:
-
Heronamide C: The parent compound, known for its effects on mammalian cell morphology and its antifungal properties.[3]
-
8-deoxyheronamide C: An analog that also targets and tightly interacts with saturated hydrocarbon chains in lipid membranes.[1][2] It is often used as a positive control in antifungal assays.[4]
-
ent-Heronamide C: The enantiomer of Heronamide C. Its comparison with the natural form reveals the importance of stereochemistry for biological activity. Surprisingly, ent-heronamide C demonstrated potent antifungal activity, suggesting that while chiral recognition is a factor, it may not be essential for its primary mechanism of action.[4]
-
16,17-dihydroheronamide C: This analog, lacking the C16-C17 double bond, is devoid of antifungal activity up to a concentration of 50 μM.[4] This finding underscores the critical role of this specific double bond in the biological function of Heronamide C.[3][4]
The following table summarizes the available quantitative data on the antifungal activity of these analogs. It is important to note that direct comparison of absolute values should be made with caution if data are from different studies, as experimental conditions can vary.
| Compound | Target Organism | Assay | Endpoint | Value (μM) | Reference |
| ent-Heronamide C | S. pombe (wild-type) | Growth Inhibition | IC50 | 0.26 | [4] |
| ent-Heronamide C | S. pombe (erg2Δ mutant) | Growth Inhibition | IC50 | 0.44 | [4] |
| ent-Heronamide C | S. pombe (erg31Δ erg32Δ double mutant) | Growth Inhibition | IC50 | 0.38 | [4] |
| This compound | S. pombe | Growth Inhibition | - | >50 | [4] |
Mechanism of Action: Direct Membrane Interaction
Heronamides do not appear to follow a classical signaling pathway involving intracellular receptors and cascades. Instead, their biological effects are attributed to their direct physical interaction with the cellular membrane.[1][2] They specifically target and bind to saturated hydrocarbon chains within the lipid bilayer, leading to a disruption of membrane integrity and function. This perturbation of the membrane structure is thought to be the underlying cause of the observed antifungal effects and changes in cell morphology.[1][2]
Caption: Proposed mechanism of Heronamide C action.
Experimental Protocols
Antifungal Susceptibility Testing in Schizosaccharomyces pombe (Broth Microdilution Method)
This protocol is adapted from standard broth microdilution methods for determining the Minimum Inhibitory Concentration (MIC) or IC50 of antifungal agents against fission yeast.
1. Preparation of Fission Yeast Inoculum:
- Culture S. pombe cells in a suitable liquid medium (e.g., YES medium) at 30°C with shaking until the culture reaches the mid-logarithmic phase of growth.
- Wash the cells with sterile distilled water or saline solution.
- Resuspend the cells in fresh medium and adjust the cell density to a final concentration of approximately 1 x 104 cells/mL for the assay.
2. Preparation of Compound Dilutions:
- Prepare a stock solution of the test compound (Heronamide C or its analog) in a suitable solvent (e.g., DMSO).
- Perform serial two-fold dilutions of the stock solution in the assay medium in a 96-well microtiter plate to achieve a range of desired final concentrations.
3. Incubation:
- Add the prepared yeast inoculum to each well of the microtiter plate containing the compound dilutions.
- Include positive control wells (yeast with no compound) and negative control wells (medium only).
- Incubate the plates at 30°C for 24-48 hours.
4. Determination of MIC/IC50:
- After incubation, determine cell growth by measuring the optical density (OD) at 600 nm using a microplate reader.
- The MIC is defined as the lowest concentration of the compound that causes a significant inhibition of visible growth compared to the positive control.
- The IC50 value, the concentration that inhibits 50% of cell growth, can be calculated by plotting the percentage of growth inhibition against the compound concentration and fitting the data to a dose-response curve.
A[label="Prepare S. pombe Inoculum"];
B[label="Prepare Serial Dilutions of\nHeronamide C Analogs"];
C [label="Inoculate Microtiter Plate"];
D [label="Incubate at 30°C for 24-48h"];
E [label="Measure Optical Density (OD600)"];
F [label="Determine MIC/IC50 Values"];
A -> C;
B -> C;
C -> D -> E -> F;
}
Caption: Workflow for antifungal susceptibility testing.
Surface Plasmon Resonance (SPR) for Membrane Interaction Analysis
This protocol outlines a general procedure for assessing the interaction of small molecules like Heronamide C with lipid membranes using SPR.
1. Liposome Preparation:
- Prepare liposomes with a defined lipid composition (e.g., containing saturated hydrocarbon chains like dipalmitoylphosphatidylcholine - DPPC).
- This is typically done by drying a lipid film from a chloroform solution, followed by hydration with a buffer and extrusion through a polycarbonate membrane to create unilamellar vesicles of a specific size.
2. SPR Sensor Chip Preparation:
- Use an appropriate sensor chip (e.g., a lipophilic L1 chip) designed for capturing lipid vesicles.
- Immobilize the prepared liposomes onto the sensor chip surface according to the manufacturer's instructions. This creates a model lipid membrane.
3. Binding Analysis:
- Prepare a series of concentrations of the Heronamide C analog in a suitable running buffer.
- Inject the compound solutions over the immobilized liposome surface at a constant flow rate.
- Monitor the change in the SPR signal (response units, RU) in real-time, which corresponds to the binding of the compound to the lipid membrane.
- After each injection, regenerate the sensor surface if necessary to remove the bound compound.
4. Data Analysis:
- Analyze the sensorgrams to determine the association and dissociation rate constants (ka and kd).
- The equilibrium dissociation constant (KD), which reflects the binding affinity, can be calculated from the ratio of kd/ka or by analyzing the steady-state binding levels at different compound concentrations.
A[label="Prepare Liposomes with\nSaturated Lipids"];
B[label="Immobilize Liposomes on\nSPR Sensor Chip"];
C [label="Inject Heronamide C Analog\nSolutions"];
D [label="Monitor SPR Signal (Binding)"];
E [label="Analyze Sensorgrams to\nDetermine Binding Affinity (KD)"];
A -> B -> C -> D -> E;
}
Caption: Workflow for SPR-based membrane interaction analysis.
References
- 1. Structure and biological activity of 8-deoxyheronamide C from a marine-derived Streptomyces sp.: heronamides target saturated hydrocarbon chains in lipid membranes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Design, Synthesis, and Antifungal Activity of this compound and ent-Heronamide C - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
16,17-Dihydroheronamide C: A Potent Probe for Unraveling the Bioactivity of Heronamides
A comparative analysis of 16,17-Dihydroheronamide C against other heronamide derivatives reveals the critical role of the C16-C17 double bond in their antifungal activity. This guide provides a comprehensive overview of its performance, supported by experimental data, detailed protocols, and pathway visualizations for researchers in drug development.
Heronamides are a family of polyketide macrolactams that have garnered significant interest for their unique biological activities, including antifungal and cytotoxic effects. A key area of investigation has been the structure-activity relationship of these molecules to understand their mechanism of action and guide the development of novel therapeutic agents. This comparison guide focuses on this compound, a saturated derivative of Heronamide C, and its performance relative to other heronamide analogs.
Performance Comparison: The Decisive Role of Saturation
The saturation of the C16-C17 double bond in the heronamide scaffold, as seen in this compound, has a profound impact on its biological activity. Experimental data demonstrates that this structural modification leads to a significant loss of antifungal potency, highlighting the essential nature of this specific unsaturation for the compound's mechanism of action.
A study evaluating the antifungal activity of various heronamide derivatives against the fission yeast Schizosaccharomyces pombe provides clear quantitative evidence of this performance difference. While unsaturated heronamides like 8-deoxyheronamide C exhibit potent growth inhibition, this compound was found to be inactive.
| Compound | Target Organism | IC50 (μM) | Notes |
| This compound | Schizosaccharomyces pombe | > 50 | Lacks the C16-C17 double bond; shows no significant antifungal activity. |
| 8-deoxyheronamide C | Schizosaccharomyces pombe | ~0.13 | A naturally occurring unsaturated heronamide, used as a positive control. |
| ent-Heronamide C | Schizosaccharomyces pombe | 0.26 | The enantiomer of Heronamide C, showing potent antifungal activity. |
| Heronamide C | Mammalian cells | - | Elicits a dramatic and reversible non-cytotoxic effect on cell morphology.[1] |
This stark contrast in activity underscores that the C16-C17 double bond is a critical pharmacophore for the antifungal properties of heronamides. Molecular modeling studies suggest that while the overall conformation of this compound is similar to that of the active, unsaturated Heronamide C, the absence of the double bond likely hinders its interaction with the primary cellular target.[2]
It is important to note that while this guide focuses on the impact of saturation at the C16-C17 position, data on a broader range of other saturated heronamide derivatives is not extensively available in publicly accessible research. The existing literature primarily emphasizes the significance of this particular unsaturation.
Mechanism of Action: Targeting the Cell Membrane
The leading hypothesis for the mechanism of action of bioactive heronamides is their interaction with the lipid bilayer of the cell membrane. It is proposed that heronamides target and bind to saturated hydrocarbon chains within the lipid membrane.[3][4][5] This interaction is thought to disrupt the integrity and function of the membrane, leading to downstream effects that inhibit cell growth.
The loss of activity in this compound suggests that the C16-C17 double bond is crucial for this membrane interaction. The planarity and electronic properties of the double bond may be essential for the correct positioning and binding of the molecule within the lipid bilayer.
Below is a diagram illustrating the proposed interaction of an active, unsaturated heronamide with the cell membrane, leading to membrane disruption.
Caption: Proposed mechanism of unsaturated heronamides targeting lipid membranes.
Experimental Protocols
The following provides a detailed methodology for the antifungal susceptibility testing of heronamide derivatives against Schizosaccharomyces pombe, based on established broth microdilution methods.
Antifungal Susceptibility Assay (Broth Microdilution)
-
Organism Preparation: Schizosaccharomyces pombe cells are cultured in a suitable liquid medium, such as Yeast Extract with Supplements (YES) broth, at 30°C with shaking until they reach the mid-logarithmic growth phase.
-
Compound Preparation: A stock solution of the test compound (e.g., this compound, 8-deoxyheronamide C) in a suitable solvent (e.g., DMSO) is prepared. Serial two-fold dilutions of the compound are then made in YES broth in a 96-well microtiter plate.
-
Inoculation: The yeast culture is diluted to a standardized concentration (e.g., 1 x 10^4 cells/mL) in YES broth. A fixed volume of the diluted cell suspension is added to each well of the microtiter plate containing the serially diluted compounds.
-
Incubation: The microtiter plate is incubated at 30°C for a specified period (e.g., 24-48 hours).
-
Growth Inhibition Assessment: Cell growth is determined by measuring the optical density at 600 nm (OD600) using a microplate reader.
-
IC50 Determination: The half-maximal inhibitory concentration (IC50) is calculated by plotting the percentage of growth inhibition against the compound concentration and fitting the data to a dose-response curve. Growth inhibition is calculated relative to a vehicle control (e.g., DMSO without the compound).
The workflow for this experimental protocol is visualized below.
Caption: Workflow for antifungal susceptibility testing of heronamides.
Conclusion
The comparative analysis of this compound against its unsaturated counterparts provides compelling evidence for the critical role of the C16-C17 double bond in the antifungal activity of the heronamide class of natural products. The dramatic loss of potency upon saturation of this bond makes this compound an invaluable tool for probing the specific molecular interactions between heronamides and the fungal cell membrane. This understanding is crucial for the rational design and development of new and more effective antifungal agents based on the heronamide scaffold. Researchers and drug development professionals can leverage this knowledge to guide future synthetic efforts and mechanistic studies in the pursuit of novel therapeutics.
References
- 1. Biophysics of ceramide signaling: interaction with proteins and phase transition of membranes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. chemrxiv.org [chemrxiv.org]
- 3. Structure and biological activity of 8-deoxyheronamide C from a marine-derived Streptomyces sp.: heronamides target saturated hydrocarbon chains in lipid membranes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Structure and Biological Activity of 8âDeoxyheronamide C from a Marine-Derived Streptomyces sp.: Heronamides Target Saturated Hydrocarbon Chains in Lipid Membranes [figshare.com]
The Polyene System: A Critical Driver of Heronamide's Biological Activity
A comprehensive analysis of the polyene system's role in the membrane-targeting and antifungal activity of Heronamide C, with a comparative look at analogues with modified polyene structures.
Heronamides, a class of polyketide macrolactams isolated from marine Streptomyces, have garnered significant interest for their unique biological activities, including their ability to induce reversible, non-cytotoxic effects on mammalian cell morphology and their potent antifungal properties.[1][2] A defining feature of the heronamide scaffold is its extensive polyene system. This guide delves into the experimental evidence that validates the critical role of this polyene system in the biological activity of heronamides, with a particular focus on Heronamide C and its analogues.
The Polyene System is Essential for Antifungal Activity
Recent studies have provided direct evidence that the integrity of the polyene chain is paramount for the antifungal activity of Heronamide C. A key study focused on the synthesis and biological evaluation of 16,17-Dihydroheronamide C, an analogue in which the C16-C17 double bond within the polyene system is saturated.[3] This subtle modification resulted in a dramatic loss of antifungal activity against fission yeast (Schizosaccharomyces pombe), highlighting the "exceptional importance of the C16-C17 double bond for the biological activity of heronamide C".[3][4]
Table 1: Antifungal Activity of Heronamide C Analogues Against Schizosaccharomyces pombe
| Compound | Modification | Antifungal Activity (Qualitative) | Reference Compound Activity |
| Heronamide C | Unmodified Polyene System | Potent | ent-Heronamide C IC50: 0.26 µM (wild-type)[5] |
| This compound | Saturation of C16-C17 double bond | Significantly Reduced | - |
| 8-deoxyheronamide C | Lacks hydroxyl group at C8 | Active | MIC: 5.9 µM (wild-type)[5] |
Mechanism of Action: Targeting the Lipid Membrane
The biological activity of heronamides is intrinsically linked to their ability to interact with and disrupt cellular membranes.[1][6] The polyene system is thought to play a crucial role in mediating this interaction. Heronamides have been shown to target the saturated hydrocarbon chains within lipid membranes.[5][6] This interaction likely perturbs the structure of membrane microdomains, leading to the observed effects on cell morphology and viability.[5][6]
The proposed mechanism involves the insertion of the rigid, lipophilic polyene chain into the lipid bilayer, while the more polar regions of the macrolactam ring remain at the membrane interface. This disruption of the membrane architecture is believed to be the underlying cause of the observed antifungal effects and the changes in mammalian cell morphology.
Experimental Protocols
Fission Yeast Growth Inhibition Assay
This assay is used to determine the antifungal activity of heronamides and their analogues.
-
Yeast Strains and Culture Conditions: Wild-type and mutant strains of Schizosaccharomyces pombe are grown in standard yeast extract with supplements (YES) medium at 30°C.
-
Compound Preparation: Heronamide C and its analogues are dissolved in a suitable solvent, such as dimethyl sulfoxide (DMSO), to create stock solutions.
-
Assay Procedure:
-
Yeast cells are diluted to a specific density (e.g., 1 x 10^5 cells/mL) in YES medium.
-
Serial dilutions of the test compounds are prepared in a 96-well microtiter plate.
-
The yeast cell suspension is added to each well containing the test compound.
-
The plates are incubated at 30°C for a defined period (e.g., 24-48 hours).
-
-
Data Analysis: The optical density (OD) at 600 nm is measured to determine cell growth. The IC50 or MIC value is calculated as the concentration of the compound that inhibits yeast growth by 50% or completely, respectively, compared to a solvent control.
Surface Plasmon Resonance (SPR) for Liposome Interaction
SPR is employed to study the direct binding of heronamides to lipid membranes in real-time.[5][6]
-
Liposome Preparation: Liposomes are prepared from a mixture of phospholipids (e.g., 1,2-dimyristoyl-sn-glycero-3-phosphocholine - DMPC) and ergosterol (a major sterol in fungal membranes) using standard methods such as extrusion.
-
SPR Chip Preparation: A sensor chip (e.g., a dodecylamine-modified CM3 sensor chip) is used to capture the prepared liposomes, forming a lipid bilayer on the sensor surface.[7]
-
Binding Analysis:
-
A solution of the heronamide compound in a suitable buffer is flowed over the liposome-coated sensor surface.
-
The change in the refractive index at the sensor surface, which is proportional to the mass of the bound analyte, is monitored in real-time.
-
The association and dissociation kinetics of the heronamide-liposome interaction can be determined from the resulting sensorgram.
-
Mammalian Cell Morphology Assay
This assay is used to observe the characteristic effects of heronamides on the morphology of mammalian cells.[2]
-
Cell Culture: A suitable mammalian cell line (e.g., HeLa cells) is cultured in appropriate media and conditions.
-
Compound Treatment: Cells are seeded in a multi-well plate and allowed to adhere. They are then treated with various concentrations of the heronamide compound or a vehicle control.
-
Imaging: The cells are observed and imaged at different time points using phase-contrast microscopy.
-
Analysis: Changes in cell morphology, such as cell rounding, membrane blebbing, or other alterations, are documented and compared between treated and control cells.
Visualizing the Role of the Polyene System
The following diagrams illustrate the key concepts discussed in this guide.
Caption: The interaction of Heronamide C with the fungal cell membrane, mediated by its polyene system, leads to membrane disruption and subsequent antifungal activity.
Caption: Saturation of the C16-C17 double bond in the polyene system of Heronamide C leads to a significant reduction in its antifungal activity.
Conclusion
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. chemrxiv.org [chemrxiv.org]
- 4. Design, Synthesis, and Antifungal Activity of this compound and ent-Heronamide C - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Structure and biological activity of 8-deoxyheronamide C from a marine-derived Streptomyces sp.: heronamides target saturated hydrocarbon chains in lipid membranes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Figure 2 from Structure and biological activity of 8-deoxyheronamide C from a marine-derived Streptomyces sp.: heronamides target saturated hydrocarbon chains in lipid membranes. | Semantic Scholar [semanticscholar.org]
Comparative Analysis of Cytotoxicity: 16,17-Dihydroheronamide C vs. Heronamide C
A detailed guide for researchers on the differential biological activities of Heronamide C and its saturated analogue, 16,17-Dihydroheronamide C.
This guide provides a comparative overview of the cytotoxic and biological activities of Heronamide C and its derivative, this compound. The saturation of the C16-C17 double bond in this compound results in a significant attenuation of its biological effects, highlighting the critical role of this structural feature. This comparison is supported by experimental data on their antifungal activity against fission yeast. While Heronamide C is noted for its potent biological effects, including a unique non-cytotoxic but dramatic and reversible impact on mammalian cell morphology, its saturated counterpart, this compound, displays a stark loss of this activity.[1][2]
Quantitative Cytotoxicity Data
The comparative antifungal activity of this compound was evaluated against fission yeast, with results indicating a complete loss of inhibitory function upon saturation of the C16-C17 double bond.
| Compound | Target Organism | IC50 Value (µM) | Remarks |
| This compound | Fission Yeast | > 50 | No growth inhibition observed up to a concentration of 50 µM.[2] |
| ent-Heronamide C | Fission Yeast (wild-type) | 0.26 | Exhibited potent antifungal activity.[2] |
| ent-Heronamide C | Fission Yeast (erg2Δ mutant) | 0.44 | [2] |
| ent-Heronamide C | Fission Yeast (erg31Δ erg32Δ double mutant) | 0.38 | [2] |
Note: Data for Heronamide C itself is not explicitly provided in the same table in the source, but the profound inactivity of this compound is presented as a direct consequence of the modification to the Heronamide C structure. The data for ent-Heronamide C, the enantiomer of Heronamide C, is included to provide context for the potent activity of the parent scaffold.
The Critical Role of the C16-C17 Double Bond
The lack of antifungal activity in this compound underscores the "exceptional importance" of the C16-C17 double bond for the biological activity of Heronamide C.[2][3][4] This structural feature is considered crucial for the interaction of Heronamide C with its cellular targets.[2] The proposed mechanism of action for heronamides involves the targeting of saturated hydrocarbon chains within lipid membranes, leading to a perturbation of membrane microdomain structure.[5][6] It is hypothesized that the conformation conferred by the C16-C17 double bond is essential for this membrane interaction and subsequent biological effects.
Experimental Protocols
The evaluation of the antifungal activity of these compounds was conducted using a growth inhibition assay against fission yeast (Schizosaccharomyces pombe).
Fission Yeast Growth Inhibition Assay
A standard microdilution broth method is typically employed to determine the half-maximal inhibitory concentration (IC50) of compounds against fission yeast.
-
Yeast Culture Preparation: Fission yeast cells are cultured in an appropriate liquid medium (e.g., YES medium) to the mid-logarithmic growth phase.
-
Compound Dilution Series: The test compounds (this compound and Heronamide C derivatives) are dissolved in a suitable solvent (e.g., DMSO) and then serially diluted in the culture medium to achieve a range of final concentrations.
-
Incubation: The yeast cell suspension is added to the wells of a microtiter plate containing the different concentrations of the test compounds. The plates are then incubated at a controlled temperature (e.g., 30°C) for a specified period (e.g., 24-48 hours).
-
Growth Measurement: Cell growth is assessed by measuring the optical density (OD) at a specific wavelength (e.g., 600 nm) using a microplate reader.
-
IC50 Determination: The IC50 value, the concentration of the compound that inhibits 50% of cell growth, is calculated by plotting the percentage of growth inhibition against the compound concentration and fitting the data to a dose-response curve.
Signaling Pathways and Cellular Effects
The primary target of Heronamide C appears to be the cell membrane. Its interaction leads to morphological changes in both yeast and mammalian cells.
Proposed Mechanism of Action of Heronamide C
Caption: Proposed mechanism of Heronamide C action on the cell membrane.
Experimental Workflow for Comparative Cytotoxicity
Caption: Workflow for determining the IC50 values of test compounds.
References
- 1. Heronamides A–C, new polyketide macrolactams from an Australian marine-derived Streptomyces sp. A biosynthetic case for synchronized tandem electrocyclization - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Design, Synthesis, and Antifungal Activity of this compound and ent-Heronamide C - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. chemrxiv.org [chemrxiv.org]
- 5. Structure and biological activity of 8-deoxyheronamide C from a marine-derived Streptomyces sp.: heronamides target saturated hydrocarbon chains in lipid membranes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
Unraveling the Enigma of Heronamide C: A Comparative Analysis of its Unique Membrane-Targeting Mode of Action
A deep dive into the experimental evidence defining the molecular mechanism of the marine-derived polyketide, Heronamide C, reveals a distinct mode of action centered on direct lipid interaction, setting it apart from classic pore-forming antifungals. This guide provides a cross-validation of key experimental findings, offering a comparative perspective against the well-established antifungal agent, Amphotericin B.
Heronamide C, a complex polyketide macrolactam, has emerged as a molecule of significant interest due to its potent and reversible effects on cell morphology.[1] Extensive research, particularly on its analog 8-deoxyheronamide C, has illuminated a mechanism that involves direct binding to saturated hydrocarbon chains within the lipid bilayers of cell membranes. This interaction is thought to disrupt the integrity of membrane microdomains, leading to observable changes in cell morphology, particularly in fungal cells.[2][3] This contrasts with the mode of action of conventional polyene antifungals like Amphotericin B, which primarily exert their effects through the formation of ion channels after binding to ergosterol, a key sterol in fungal cell membranes.[4][5]
Quantitative Comparison of Membrane Interaction and Antifungal Activity
To objectively assess the distinct mechanisms of Heronamide C and its comparators, quantitative data from key experiments are summarized below. These data highlight the differences in binding affinities to lipid components and the resulting biological activities.
| Compound | Target | Method | Binding Affinity (KD) | Antifungal Activity (MIC) | Reference |
| Heronamide C | Saturated hydrocarbon chains in lipid membranes | Surface Plasmon Resonance (SPR) | Data not available in reviewed literature | Not explicitly reported for wild-type fission yeast | [2] |
| 8-deoxyheronamide C | Saturated hydrocarbon chains in lipid membranes | Surface Plasmon Resonance (SPR) | Tight physical interaction observed | 5.9 µM (wild-type fission yeast) | [2][6] |
| Amphotericin B | Ergosterol | Isothermal Titration Calorimetry (ITC) | Potent binding observed (specific KD not consistently reported) | Fungicidal | [4][5] |
Experimental Protocols: A Closer Look at the Methodologies
The following sections provide detailed protocols for the key experimental techniques used to elucidate the mode of action of Heronamide C and its analogs.
Surface Plasmon Resonance (SPR) for Lipid Interaction Analysis
Surface Plasmon Resonance is a powerful technique to study real-time molecular interactions without the need for labels. In the context of Heronamide C, it was employed to demonstrate its direct binding to lipid membranes.
Objective: To qualitatively and quantitatively assess the binding of Heronamide C and its analogs to immobilized lipid membranes.
Materials:
-
Biacore instrument (or equivalent SPR system)
-
L1 sensor chip
-
Liposomes with desired lipid composition (e.g., containing saturated hydrocarbon chains)
-
Heronamide C or analog solution of known concentration
-
Running buffer (e.g., HBS-EP buffer)
-
Regeneration solution (e.g., 1 M ethanolamine-HCl)
Procedure:
-
Sensor Chip Preparation: The L1 sensor chip is docked into the SPR instrument.
-
Liposome Immobilization: Liposomes containing saturated hydrocarbon chains are injected over the sensor chip surface. The lipid bilayer spontaneously forms on the lipophilic surface of the L1 chip.
-
Analyte Injection: A solution of Heronamide C (or a comparator compound) at a specific concentration is injected over the immobilized liposome surface at a constant flow rate.
-
Binding Measurement: The change in the refractive index at the sensor surface, which is proportional to the mass of the bound analyte, is monitored in real-time and recorded as a sensorgram (response units vs. time).
-
Dissociation: Running buffer is flowed over the chip to monitor the dissociation of the compound from the lipid membrane.
-
Regeneration: The sensor chip surface is washed with a regeneration solution to remove any remaining bound analyte, preparing the surface for the next injection.
-
Data Analysis: The resulting sensorgrams are analyzed to determine the association and dissociation rate constants (ka and kd), from which the equilibrium dissociation constant (KD) can be calculated (KD = kd/ka). A lower KD value indicates a higher binding affinity.
Fission Yeast (Schizosaccharomyces pombe) Morphology Assay
This assay is used to visually assess the effect of a compound on the morphology of fission yeast cells, which are a common model organism for studying eukaryotic cell biology.
Objective: To observe and quantify the morphological changes in fission yeast cells upon treatment with Heronamide C.
Materials:
-
Wild-type Schizosaccharomyces pombe cells
-
Appropriate yeast growth medium (e.g., YES or EMM2)
-
Heronamide C solution at various concentrations
-
Calcofluor White stain
-
Fluorescence microscope
Procedure:
-
Cell Culture: S. pombe cells are grown in liquid culture to the mid-logarithmic phase.
-
Compound Treatment: The cell culture is treated with different concentrations of Heronamide C or a vehicle control.
-
Incubation: The treated cells are incubated for a defined period to allow the compound to exert its effect.
-
Cell Staining:
-
A small aliquot of the cell culture is harvested.
-
The cells are washed and then stained with Calcofluor White, a fluorescent dye that binds to chitin in the cell wall and septum.
-
-
Microscopy: The stained cells are observed under a fluorescence microscope.
-
Image Analysis: Images of the cells are captured, and the morphology is analyzed. Changes from the typical rod-like shape of S. pombe to a rounded or abnormal morphology are indicative of the compound's effect. The percentage of cells exhibiting the abnormal morphology can be quantified.
Signaling Pathways and Experimental Workflows
To visually represent the concepts discussed, the following diagrams illustrate the proposed signaling pathway of Heronamide C and the general workflow of the key experiments.
References
- 1. researchgate.net [researchgate.net]
- 2. Structure and biological activity of 8-deoxyheronamide C from a marine-derived Streptomyces sp.: heronamides target saturated hydrocarbon chains in lipid membranes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. scispace.com [scispace.com]
- 4. Amphotericin primarily kills yeast by simply binding ergosterol - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. chemrxiv.org [chemrxiv.org]
16,17-Dihydroheronamide C: A Comparative Analysis of Antifungal Potential
For Immediate Release
In the ongoing search for novel antifungal agents, understanding the structure-activity relationships of natural products is paramount. This guide provides a comparative analysis of 16,17-Dihydroheronamide C, a synthetic derivative of the natural polyketide macrolactam heronamide C, with established antifungal agents. This comparison, supported by available experimental data, highlights the critical structural motifs necessary for the antifungal activity of the heronamide class and contextualizes its potential within the broader landscape of antifungal therapies.
Introduction to this compound
This compound is a synthetic analog of heronamide C, a natural product isolated from a marine-derived actinomycete, Streptomyces sp. While heronamide C has demonstrated notable biological activities, including effects on cell morphology, its derivative, this compound, was synthesized to probe the mechanism of action and the importance of specific structural features. The key difference between the two compounds lies in the saturation of the C16-C17 double bond in the dihydro derivative.
Comparative Antifungal Activity
Experimental evaluation of this compound has revealed a critical insight into the antifungal properties of the heronamide family. Unlike its parent compound, This compound exhibits no significant antifungal activity , with studies showing no growth inhibition of fission yeast at concentrations up to 50 μM. This starkly contrasts with the activity of heronamide C and other clinically used antifungal agents.
The lack of activity in this compound strongly indicates that the C16-C17 double bond is essential for its antifungal properties. The parent compound, heronamide C, is believed to exert its effects by interacting with lipid membranes, specifically targeting saturated hydrocarbon chains. It is hypothesized that the planarity and electronic configuration conferred by the C16-C17 double bond are crucial for this membrane interaction and subsequent disruption of fungal cell integrity.
Below is a comparative table summarizing the antifungal activity of this compound against a representative fungal pathogen, Candida albicans, in contrast to commonly used antifungal drugs.
| Antifungal Agent | Class | Mechanism of Action | Typical MIC Range against Candida albicans (µg/mL) |
| This compound | Polyketide Macrolactam Derivative | Inactive (lacks essential C16-C17 double bond for membrane interaction) | > 50 µM (Inactive) |
| Heronamide C | Polyketide Macrolactam | Interacts with and disrupts fungal cell membranes by targeting saturated hydrocarbon chains. | Activity demonstrated, specific MIC values vary. |
| Amphotericin B | Polyene | Binds to ergosterol in the fungal cell membrane, leading to pore formation and cell leakage. | 0.25 - 1.0[1] |
| Fluconazole | Azole | Inhibits the enzyme lanosterol 14-α-demethylase, which is crucial for ergosterol biosynthesis. | 0.25 - 4.0 |
| Caspofungin | Echinocandin | Inhibits the synthesis of β-(1,3)-D-glucan, an essential component of the fungal cell wall. | 0.015 - 0.5[2][3] |
Mechanism of Action: A Tale of a Double Bond
The comparative data underscores the importance of the polyene structure within heronamide C for its biological activity. The mechanism of action of major antifungal classes provides a useful framework for understanding where heronamides might fit and why the dihydro derivative is inactive.
Experimental Protocols
To ensure objective and reproducible comparisons, standardized experimental protocols are essential. The following are detailed methodologies for key assays used in the evaluation of antifungal compounds.
Antifungal Susceptibility Testing: Broth Microdilution Method (Based on CLSI M27)
This method is used to determine the Minimum Inhibitory Concentration (MIC) of an antifungal agent against a yeast isolate.
-
Inoculum Preparation: The fungal isolate is cultured on an appropriate agar medium (e.g., Sabouraud Dextrose Agar) at 35°C. A suspension is then prepared in sterile saline and adjusted to a turbidity equivalent to a 0.5 McFarland standard. This suspension is further diluted in RPMI-1640 medium to achieve a final inoculum concentration of approximately 0.5 x 10³ to 2.5 x 10³ cells/mL.
-
Drug Dilution: The antifungal agent is serially diluted in RPMI-1640 medium in a 96-well microtiter plate to achieve a range of concentrations.
-
Incubation: Each well is inoculated with the fungal suspension. The plate is then incubated at 35°C for 24-48 hours.
-
MIC Determination: The MIC is the lowest concentration of the antifungal agent that causes a significant inhibition of growth (typically ≥50% reduction in turbidity) compared to a drug-free control well.
Cytotoxicity Assay: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay
This colorimetric assay is used to assess the cytotoxic effect of a compound on mammalian cells, providing an indication of its potential toxicity.
-
Cell Seeding: Mammalian cells (e.g., HeLa, HepG2) are seeded in a 96-well plate at a density of 1 x 10⁴ cells/well and incubated for 24 hours to allow for attachment.
-
Compound Treatment: The cells are treated with various concentrations of the test compound and incubated for a specified period (e.g., 24, 48, or 72 hours).
-
MTT Addition: The culture medium is removed, and a fresh medium containing MTT solution (typically 0.5 mg/mL) is added to each well. The plate is then incubated for 2-4 hours at 37°C. During this time, viable cells with active mitochondria will reduce the yellow MTT to purple formazan crystals.
-
Solubilization: The MTT solution is removed, and a solubilizing agent (e.g., DMSO, isopropanol with HCl) is added to dissolve the formazan crystals.
-
Absorbance Reading: The absorbance of the solubilized formazan is measured using a microplate reader at a wavelength of 570 nm. The cell viability is expressed as a percentage relative to the untreated control cells.
Conclusion
The comparison of this compound with its parent compound and other established antifungal agents provides a clear demonstration of a critical structure-activity relationship. The saturation of the C16-C17 double bond completely abrogates the antifungal activity, highlighting the importance of the polyene system for the membrane-disrupting mechanism of heronamide C. While this compound itself does not hold promise as an antifungal drug, its synthesis and evaluation have provided invaluable insights for the future design and development of novel antifungal agents based on the heronamide scaffold. Further research focusing on maintaining the integrity of the polyene system while modifying other parts of the molecule could lead to the development of potent and selective antifungal compounds.
References
- 1. Optimum Inhibition of Amphotericin-B-Resistant Candida albicans Strain in Single- and Mixed-Species Biofilms by Candida and Non-Candida Terpenoids - PMC [pmc.ncbi.nlm.nih.gov]
- 2. In Vitro Activity of Caspofungin against Candida albicans Biofilms - PMC [pmc.ncbi.nlm.nih.gov]
- 3. academic.oup.com [academic.oup.com]
comparative spectroscopic analysis of Heronamide C and 16,17-Dihydroheronamide C
A Comparative Spectroscopic Analysis of Heronamide C and 16,17-Dihydroheronamide C
Heronamide C, a 20-membered polyene macrolactam, and its synthetic analogue, this compound, are compounds of significant interest to researchers in natural product chemistry and drug development due to their potential biological activities.[1][2][3] This guide provides a detailed comparative analysis of their spectroscopic properties, offering insights into their structural similarities and differences. The saturation of the C16-C17 double bond in this compound introduces subtle yet significant changes in its spectroscopic signature compared to the parent compound, Heronamide C.
Structural and Conformational Insights
Heronamide C is a natural product isolated from Streptomyces sp.[4][5] this compound was designed and synthesized as a molecular probe to investigate the mode of action of Heronamide C.[1][6] The design of this compound, which lacks the C16-C17 olefin, was based on molecular mechanics calculations suggesting that its macrocycle conformation is very similar to that of Heronamide C.[1] This conformational similarity is a key aspect explored through the comparative spectroscopic analysis.
Spectroscopic Data Comparison
The following table summarizes the key spectroscopic data for Heronamide C and this compound, based on available literature.
| Spectroscopic Technique | Heronamide C | This compound | Key Observations |
| ¹H NMR | Complex olefinic region | Altered signals for protons around C16-C17 | The absence of the C16-C17 double bond in the dihydro-analogue simplifies the corresponding region of the ¹H NMR spectrum. |
| ¹³C NMR | Signals corresponding to sp² carbons at C16 and C17 | Signals corresponding to sp³ carbons at C16 and C17 | This is the most direct evidence of the saturation of the C16-C17 bond. |
| Mass Spectrometry (HRMS) | C₂₉H₃₉NO₃ | C₂₉H₄₁NO₃ | The molecular formula of this compound reflects the addition of two hydrogen atoms. |
| Circular Dichroism (CD) | Shows a specific Cotton effect | Shows a positive Cotton effect, similar to 8-deoxyheronamide C, suggesting a similar conformation in solution.[1] | The similar CD spectra support the computational prediction that the overall macrocycle conformation is maintained. |
| Raman Spectroscopy | Susceptible to laser-induced degradation and photochemical reactions.[1] | Shows a characteristic Raman signal at ~1600 cm⁻¹.[1] | The dihydro-analogue is more stable under Raman spectroscopic conditions, making it a suitable probe for Raman imaging experiments.[1] |
Experimental Protocols
The following are generalized experimental protocols for the spectroscopic techniques discussed. Specific parameters may vary based on the instrumentation used.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Sample Preparation: A few milligrams of the purified compound (Heronamide C or this compound) are dissolved in a suitable deuterated solvent (e.g., pyridine-d₅, methanol-d₄, or CDCl₃).
-
Data Acquisition: ¹H and ¹³C NMR spectra are acquired on a high-field NMR spectrometer (e.g., 600 MHz).[7] 2D NMR experiments such as COSY, HSQC, and HMBC are performed to aid in structure elucidation and assignment of proton and carbon signals.[7]
-
Data Analysis: The chemical shifts (δ) are reported in parts per million (ppm) relative to the residual solvent signal. Coupling constants (J) are reported in Hertz (Hz).
High-Resolution Mass Spectrometry (HRMS)
-
Sample Preparation: The sample is dissolved in a suitable solvent (e.g., methanol or acetonitrile) at a low concentration.
-
Data Acquisition: HRMS data is typically acquired using an electrospray ionization (ESI) source coupled to a high-resolution mass analyzer (e.g., time-of-flight or Orbitrap).
-
Data Analysis: The measured mass-to-charge ratio (m/z) is used to determine the elemental composition and confirm the molecular formula of the compound.
Circular Dichroism (CD) Spectroscopy
-
Sample Preparation: The compound is dissolved in a suitable solvent (e.g., DMSO) to a known concentration.[1]
-
Data Acquisition: The CD spectrum is recorded on a CD spectropolarimeter. The data is typically collected in the far-UV region (e.g., 200-400 nm).
-
Data Analysis: The CD spectrum is plotted as molar ellipticity [θ] versus wavelength. The sign and magnitude of the Cotton effects provide information about the stereochemistry and conformation of the molecule in solution.
Raman Spectroscopy
-
Sample Preparation: The sample can be analyzed as a solid on a suitable substrate (e.g., a quartz slide).[1]
-
Data Acquisition: A Raman microscope with a specific laser excitation wavelength (e.g., 532 nm) is used to acquire the Raman spectrum.[1]
-
Data Analysis: The Raman spectrum is plotted as intensity versus Raman shift (cm⁻¹). The positions and intensities of the Raman bands are characteristic of the molecular vibrations.
Visualizing the Experimental Workflow
The following diagram illustrates a typical workflow for the comparative spectroscopic analysis of natural products and their synthetic analogues.
Caption: Workflow for comparative spectroscopic analysis.
Interaction with Lipid Membranes
Heronamides are known to interact with lipid membranes, and this interaction is crucial for their biological activity.[8] Molecular dynamics simulations have suggested that both Heronamide C and this compound reside in the lipid bilayer.[1] The following diagram illustrates this proposed interaction.
Caption: Proposed interaction with the cell membrane.
References
- 1. chemrxiv.org [chemrxiv.org]
- 2. researchgate.net [researchgate.net]
- 3. Design, Synthesis, and Antifungal Activity of this compound and ent-Heronamide C - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchers.westernsydney.edu.au [researchers.westernsydney.edu.au]
- 5. Heronamides A–C, new polyketide macrolactams from an Australian marine-derived Streptomyces sp. A biosynthetic case for synchronized tandem electrocyclization - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 6. researchgate.net [researchgate.net]
- 7. rsc.org [rsc.org]
- 8. Structure and biological activity of 8-deoxyheronamide C from a marine-derived Streptomyces sp.: heronamides target saturated hydrocarbon chains in lipid membranes - PubMed [pubmed.ncbi.nlm.nih.gov]
Safety Operating Guide
Personal protective equipment for handling 16,17-Dihydroheronamide C
Disclaimer: A specific Safety Data Sheet (SDS) for 16,17-Dihydroheronamide C was not located. The following guidance is based on the general understanding that heronamides exhibit cytotoxic properties. Therefore, this compound should be handled with extreme caution as a potent cytotoxic compound. These recommendations are derived from general safety protocols for handling hazardous and cytotoxic substances.
This guide provides essential, immediate safety and logistical information for researchers, scientists, and drug development professionals handling this compound. It includes detailed personal protective equipment (PPE) requirements, handling procedures, and disposal plans to ensure a safe laboratory environment.
Personal Protective Equipment (PPE)
Due to its presumed cytotoxicity, a comprehensive PPE protocol is mandatory to prevent dermal contact, inhalation, or ingestion. The following table summarizes the required PPE for handling this compound.
| PPE Category | Item | Specifications and Use |
| Hand Protection | Double Gloves | Two pairs of chemotherapy-rated, powder-free nitrile gloves should be worn. The outer glove should be changed immediately upon contamination. Gloves must comply with ASTM D6978 (or equivalent) standards. |
| Body Protection | Disposable Gown | A solid-front, back-closing disposable gown made of a low-permeability fabric with long sleeves and tight-fitting elastic or knit cuffs. |
| Respiratory Protection | N95 or Higher Respirator | An N95 or higher-rated respirator is required when handling the powdered form of the compound or when there is a risk of aerosol generation. |
| Eye and Face Protection | Safety Goggles and Face Shield | Chemical splash goggles are mandatory. A full-face shield should be worn over the safety goggles when there is a risk of splashes or aerosol generation. |
| Foot Protection | Disposable Shoe Covers | Required when working in areas where contamination is likely. |
Experimental Workflow for Safe Handling
The following workflow diagram outlines the procedural steps for the safe handling of this compound in a laboratory setting. Adherence to this workflow is critical to minimize exposure risk.
Disposal Plan for Contaminated Waste
All materials that come into contact with this compound must be treated as hazardous cytotoxic waste. The following logical relationship diagram details the proper disposal pathway.
Emergency Procedures
Spill:
-
Evacuate and secure the area to prevent entry.
-
Alert laboratory personnel and the safety officer.
-
Wear appropriate PPE, including a respirator, before re-entering the area.
-
Use a cytotoxic spill kit to absorb and contain the spill.
-
Clean the area with an appropriate deactivating agent, followed by a thorough cleaning with soap and water.
-
All materials used for cleanup must be disposed of as cytotoxic waste.
Exposure:
-
Skin Contact: Immediately remove contaminated clothing and wash the affected area with copious amounts of soap and water for at least 15 minutes. Seek immediate medical attention.
-
Eye Contact: Immediately flush eyes with a gentle, steady stream of water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention.
-
Inhalation: Move to fresh air immediately. Seek immediate medical attention.
-
Ingestion: Do not induce vomiting. Seek immediate medical attention.
By adhering to these stringent safety protocols, researchers can mitigate the risks associated with handling the potent cytotoxic compound this compound, ensuring a safe and controlled laboratory environment.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
